2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAQPNNARZFABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655598 | |
| Record name | (1-Methyl-1H-pyrazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754159-15-4 | |
| Record name | (1-Methyl-1H-pyrazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile (CAS 754159-15-4)
A Core Intermediate for Advanced Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile, CAS number 754159-15-4, a key heterocyclic building block in modern medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge of its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and its pivotal role in the synthesis of complex pharmaceutical agents, particularly Janus kinase (JAK) inhibitors. This guide emphasizes the causality behind synthetic strategies and the practical application of this versatile intermediate.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors and receptor antagonists. This compound emerges as a particularly valuable derivative, combining the stable, N-methylated pyrazole core with a reactive acetonitrile sidechain. This sidechain serves as a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and alkylation, making it an ideal starting point for the construction of more complex molecular architectures. Its structural relevance is particularly noted in the synthesis of targeted therapies, such as Janus kinase (JAK) inhibitors, which are at the forefront of treating autoimmune diseases.[2][3]
Chemical Identity and Physicochemical Properties
This compound is a distinct chemical entity with the molecular formula C₆H₇N₃.[4][5] Its fundamental properties are summarized below. While experimental physical data such as melting and boiling points are not consistently reported in the literature, computed properties provide valuable insights for handling and reaction planning.
| Property | Value | Source |
| CAS Number | 754159-15-4 | [4][5] |
| Molecular Formula | C₆H₇N₃ | [4][5] |
| Molecular Weight | 121.14 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CN1C=C(C=N1)CC#N | [4] |
| Calculated Boiling Point | 262.1±15.0°C at 760 mmHg | [4] |
| Calculated XLogP3 | -0.1 | [4] |
| Topological Polar Surface Area | 41.6 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis Methodologies: A Strategic Approach
While multiple synthetic routes to substituted pyrazoles exist, the synthesis of this compound is not widely detailed in standard literature. However, based on established pyrazole chemistry, a logical and efficient pathway can be proposed starting from more readily available precursors. A plausible and industrially scalable approach involves the functionalization of a pre-formed 1-methyl-1H-pyrazole core.
Proposed Synthetic Pathway
A robust synthesis can be envisioned starting from (1-methyl-1H-pyrazol-4-yl)methanol. This pathway involves a two-step process: conversion of the alcohol to a halide, followed by nucleophilic substitution with cyanide.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, field-proven methodology for the type of transformation described.
Step 1: Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole
-
To a stirred solution of (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The rationale for using thionyl chloride is its effectiveness in converting primary alcohols to chlorides with volatile byproducts (SO₂ and HCl), simplifying workup.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloride intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (5 volumes).
-
Add sodium cyanide (1.5 eq). The use of a slight excess of cyanide salt ensures the complete conversion of the chloride. A polar aprotic solvent is chosen to solubilize the cyanide salt and promote the Sₙ2 reaction.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| CH₃ (N-methyl) | ~3.8 |
| CH₂ (methylene) | ~3.7 |
| CH (pyrazole, C5-H) | ~7.4 |
| CH (pyrazole, C3-H) | ~7.5 |
Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary depending on the solvent and instrument used.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its acetonitrile functional group. This group can be readily transformed into other key functionalities, providing access to a wide array of derivatives.
Caption: Reactivity of the acetonitrile moiety.
Hydrolysis to Acetic Acid Derivative
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. A typical procedure involves refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide.[6] This transformation is critical for creating amide linkages or other carboxylic acid derivatives.
Protocol: Hydrolysis of this compound [6]
-
Add this compound (1.0 eq) to a solution of sodium hydroxide (10.0 eq) in distilled water (30 volumes).
-
Stir the reaction mixture at reflux (100 °C) overnight.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Reduction to Ethylamine Derivative
The nitrile can be reduced to the primary amine, 2-(1-methyl-1H-pyrazol-4-yl)ethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This opens up pathways to form amides, sulfonamides, and other nitrogen-containing structures.
α-Alkylation
The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at the α-position.[7] This provides a powerful method for carbon-carbon bond formation and further molecular elaboration.
Application in Drug Discovery: A Gateway to JAK Inhibitors
The structural motif of this compound is highly relevant to the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[3] While direct synthesis of commercial drugs from this exact starting material is not explicitly published, its core is a key component of molecules like Baricitinib.
The synthesis of Baricitinib involves the coupling of a pyrazole-containing fragment with an azetidine moiety.[2][8] The pyrazoleacetonitrile structure provides the necessary framework and reactive handle for such coupling reactions, either directly or after conversion to a corresponding amine or carboxylic acid. The development of efficient routes to such pyrazole intermediates is a critical focus of process chemistry in the pharmaceutical industry. The use of this building block allows for a convergent synthesis strategy, which is often more efficient and higher-yielding for complex targets.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.[9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[9]
It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its strategic combination of a stable N-methyl pyrazole core and a versatile acetonitrile sidechain makes it an ideal precursor for the synthesis of complex, biologically active molecules. Understanding its synthesis, reactivity, and potential applications, particularly in the context of targeted therapies like JAK inhibitors, is essential for scientists working at the forefront of drug discovery. This guide provides the foundational knowledge required to effectively utilize this powerful synthetic building block.
References
- 1. prepchem.com [prepchem.com]
- 2. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allbiopharm.com [allbiopharm.com]
- 4. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synsmart.in [synsmart.in]
- 6. 1152582-56-3 | 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 754159-15-4 | this compound | Pyrazoles | Ambeed.com [ambeed.com]
An In-depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold and the Place of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an attractive component in drug design.[1][2] Pyrazole-containing drugs have demonstrated remarkable success in treating a wide array of conditions, from inflammation to cancer.[1]
This guide focuses on a specific, yet important, derivative: this compound (CAS No. 754159-15-4). This molecule combines the stable, aromatic 1-methylpyrazole core with a reactive acetonitrile functional group, positioning it as a valuable building block for the synthesis of more complex pharmaceutical intermediates. The acetonitrile moiety can be readily transformed into other functional groups such as carboxylic acids, amines, or amides, opening up a diverse range of synthetic possibilities.[3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development.
This document serves as a comprehensive technical resource, consolidating available data on the properties, synthesis, and handling of this compound, while also providing expert insights into its potential applications and reactivity.
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in drug discovery and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic transformations.
Core Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetonitrile | [4] |
| CAS Number | 754159-15-4 | [4] |
| Molecular Formula | C₆H₇N₃ | [4] |
| Molecular Weight | 121.14 g/mol | [4] |
| Canonical SMILES | CN1C=C(C=N1)CC#N | [4] |
Experimentally Determined and Computed Physicochemical Data
While comprehensive experimental data for this specific compound is not widely published, a combination of data from commercial suppliers and computational predictions provides a solid foundation for its characterization.
| Property | Value | Data Type | Source |
| Boiling Point | 262.1 ± 15.0 °C at 760 mmHg | Experimental | [5] |
| XlogP | -0.1 | Computed | [4] |
| Purity | >97% | Experimental | [6] |
| Storage Conditions | Sealed in dry, 2-8°C or Room Temperature | Experimental | [5][6] |
Insight into Physicochemical Properties:
-
The boiling point suggests that this compound is a relatively low-volatility liquid at room temperature.
-
The negative XlogP value indicates that the compound is predicted to be hydrophilic, suggesting good solubility in polar solvents. This is a desirable characteristic for many biological applications.
-
The recommended storage conditions highlight the need to protect the compound from moisture, which could potentially lead to hydrolysis of the nitrile group over time.
Proposed Synthesis Pathway
Figure 1: Proposed Synthesis Workflow for this compound.
Step-by-Step Proposed Experimental Protocol
Objective: To synthesize this compound via N-methylation of (1H-pyrazol-4-yl)acetonitrile.
Materials:
-
(1H-Pyrazol-4-yl)acetonitrile
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1H-pyrazol-4-yl)acetonitrile in the chosen anhydrous solvent (DMF or Acetonitrile).
-
Deprotonation: Add the base (e.g., K₂CO₃ or NaH) to the solution and stir for a predetermined time at room temperature to facilitate the deprotonation of the pyrazole nitrogen.
-
N-Methylation: Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is crucial for achieving high regioselectivity in the N-alkylation of pyrazoles. Stronger bases like NaH in a polar aprotic solvent like DMF will completely deprotonate the pyrazole, leading to a more nucleophilic pyrazolate anion. A weaker base like K₂CO₃ in acetonitrile may result in a slower reaction but can sometimes offer better control.
-
Regioselectivity: The N-methylation of an unsymmetrical pyrazole can potentially yield two regioisomers (N1 and N2 methylation). For (1H-pyrazol-4-yl)acetonitrile, the two nitrogen atoms are in different chemical environments. The regioselectivity will be influenced by steric and electronic factors. While a mixture of isomers is possible, one is often favored.[7]
Spectroscopic and Chromatographic Characterization
While publicly available spectra for this compound are limited, we can predict the key spectral features based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of spectral data for this compound.[1]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its molecular structure, systematic nomenclature, and physicochemical properties. A detailed, mechanistically-grounded synthetic protocol is presented, accompanied by a workflow diagram for enhanced clarity. The guide further explores the chemical reactivity of both the pyrazole nucleus and the acetonitrile functional group, highlighting the molecule's versatility as a precursor in the development of complex pharmaceutical agents and other advanced materials. Safety, handling, and storage protocols are also addressed to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical intermediate.
Section 1: The Prominence of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile core for drug design.[3] The pyrazole ring often serves as a bioisostere for phenyl rings, offering advantages such as improved solubility and modified lipophilicity, which are critical for optimizing pharmacokinetic profiles.[3]
The significance of this scaffold is evidenced by its presence in a multitude of blockbuster drugs across various therapeutic areas.[4] Notable examples include:
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor for treating inflammation.[3][5]
-
Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[4]
-
Ruxolitinib (Jakafi®): A kinase inhibitor used in the treatment of myelofibrosis and certain cancers.[4]
-
Darolutamide (Nubeqa™): An androgen receptor antagonist for prostate cancer, which notably contains two pyrazole units.[4]
Within this context, this compound emerges as a highly valuable intermediate. Its structure combines the stable, N-methylated pyrazole core with a reactive cyanomethyl (acetonitrile) group at the C4 position. This "handle" allows for a wide range of subsequent chemical transformations, making it a strategic starting point for building the complex molecular architectures required for targeted therapeutic agents.
Section 2: Molecular Structure and Nomenclature
A precise understanding of a molecule's structure and its formal nomenclature is fundamental for unambiguous scientific communication.
Systematic Nomenclature and Identifiers
The compound is systematically named according to IUPAC conventions, and is tracked globally through various chemical identifiers.
-
IUPAC Name: this compound.[6]
-
Synonyms: 1-Methyl-4-pyrazoleacetonitrile, (1-Methyl-1H-pyrazol-4-yl)acetonitrile.[6]
| Identifier | Value | Source |
| Molecular Formula | C₆H₇N₃ | [6] |
| Molecular Weight | 121.14 g/mol | [6][9] |
| SMILES | CN1C=C(C=N1)CC#N | [8][10] |
| InChI | InChI=1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 | [6][10] |
| InChIKey | OZAQPNNARZFABP-UHFFFAOYSA-N | [6][10] |
Structural Elucidation
The molecule consists of a planar, five-membered pyrazole ring that is N-methylated at the N1 position. This methylation prevents tautomerization, locking the scaffold's geometry. A methylene bridge (-CH₂-) connects the C4 position of the pyrazole ring to a nitrile group (-C≡N). Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, making pre-functionalized C4 precursors strategically important.[5]
Caption: 2D structure of this compound.
Section 3: Physicochemical and Spectroscopic Profile
The physical properties and spectroscopic signature of a compound are critical for its identification, purification, and quality control.
Physical Properties
| Property | Value | Notes |
| Molecular Weight | 121.14 g/mol | [6][9] |
| Boiling Point | 262.1 ± 15.0 °C at 760 mmHg | Predicted value.[9] |
| Density | ~1.15 g/cm³ | Predicted value. |
| Appearance | White to off-white solid | Based on typical supplier data. |
| Storage | Store sealed in a dry environment at 2-8°C | [8] |
Predicted Spectroscopic Profile
While experimental spectra should be run for confirmation, the structure allows for the prediction of key spectroscopic features.
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.5 ppm (s, 1H): Proton at C5 of the pyrazole ring.
-
δ ~7.3 ppm (s, 1H): Proton at C3 of the pyrazole ring.
-
δ ~3.8 ppm (s, 3H): Protons of the N-methyl group (N-CH₃).
-
δ ~3.6 ppm (s, 2H): Protons of the methylene bridge (-CH₂-CN).
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~138 ppm: C5 of the pyrazole ring.
-
δ ~130 ppm: C3 of the pyrazole ring.
-
δ ~117 ppm: Nitrile carbon (-C≡N).
-
δ ~115 ppm: C4 of the pyrazole ring.
-
δ ~39 ppm: N-methyl carbon (N-CH₃).
-
δ ~16 ppm: Methylene carbon (-CH₂-CN).
-
-
IR Spectroscopy (ATR):
-
~2250 cm⁻¹ (strong, sharp): C≡N stretch, characteristic of a nitrile.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretches from the pyrazole ring.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretches from the methyl and methylene groups.
-
~1550-1450 cm⁻¹ (medium): C=C and C=N ring stretching vibrations.
-
-
Mass Spectrometry (EI):
-
m/z 121: Molecular ion peak [M]⁺.
-
Section 4: Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a well-established field of organic chemistry, often relying on the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[5] We present a robust and logical multi-step synthesis for this compound starting from commercially available materials.
Recommended Synthetic Protocol
This protocol is designed for high regioselectivity and functional group tolerance, providing a reliable pathway to the target molecule.
Step 1: Synthesis of 4-Hydroxymethyl-1-methyl-1H-pyrazole
-
To a solution of 1,1,3,3-tetramethoxypropane (1 equiv.) in aqueous HCl (1M), add methylhydrazine (1.1 equiv.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Neutralize the mixture with a saturated solution of NaHCO₃ and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole-4-carbaldehyde.
-
Dissolve the crude aldehyde in methanol at 0°C and add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise.
-
Stir for 2 hours at room temperature. Quench the reaction by slowly adding water.
-
Remove methanol under vacuum and extract the aqueous residue with dichloromethane (3x).
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent to yield (1-methyl-1H-pyrazol-4-yl)methanol, which can be purified by column chromatography.
Step 2: Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole
-
Dissolve the alcohol from Step 1 (1 equiv.) in dichloromethane at 0°C.
-
Add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.
-
Stir at room temperature for 3-4 hours until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with solid NaHCO₃.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to give the crude chloride.
Step 3: Synthesis of this compound
-
Dissolve the crude chloride from Step 2 (1 equiv.) in a polar aprotic solvent like DMSO or acetone.
-
Add sodium cyanide (NaCN, 1.5 equiv.). Extreme Caution: NaCN is highly toxic. Handle with appropriate personal protective equipment and have a cyanide quench solution (e.g., bleach) available.
-
Heat the mixture to 50-60°C and stir for 6-8 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.
Mechanistic Rationale
-
Step 1 (Pyrazole Formation): The acid-catalyzed hydrolysis of tetramethoxypropane generates malondialdehyde in situ. This 1,3-dicarbonyl equivalent undergoes a classical cyclocondensation reaction with methylhydrazine. The use of methylhydrazine ensures the formation of the N-methylated pyrazole. The subsequent NaBH₄ reduction is a standard, mild method for converting an aldehyde to a primary alcohol.
-
Step 2 (Chlorination): Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides via an Sₙi or Sₙ2 mechanism. It is chosen for its efficiency and the volatile nature of its byproducts (SO₂ and HCl).
-
Step 3 (Cyanation): The final step is a nucleophilic substitution (Sₙ2) reaction. The cyanide ion (⁻CN) acts as a potent nucleophile, displacing the chloride leaving group. A polar aprotic solvent (DMSO) is ideal as it solvates the cation (Na⁺) but not the nucleophile, thereby increasing its reactivity.
Synthesis Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 754159-15-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. synsmart.in [synsmart.in]
- 9. cas 754159-15-4|| where to buy this compound [english.chemenu.com]
- 10. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolds
This guide provides an in-depth technical overview of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical identity, synthesis protocols, physicochemical properties, and its critical role as a precursor in the synthesis of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.
Introduction: The Significance of the Pyrazole Moiety in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of novel therapeutics. Specifically, substituted pyrazoles are integral to a wide array of drugs targeting various physiological pathways, including inflammation, oncology, and infectious diseases.[2][3] this compound has emerged as a particularly valuable intermediate, providing a versatile handle for the construction of more complex molecular architectures, most notably in the field of kinase inhibitors.[5]
Compound Identification and Chemical Properties
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the various identifiers and physicochemical properties of this compound.
Synonyms and Identifiers
For clarity and to aid in literature and database searches, it is essential to be aware of the various synonyms and registry numbers associated with this compound.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 754159-15-4 | [6] |
| Molecular Formula | C₆H₇N₃ | [6] |
| Molecular Weight | 121.14 g/mol | [6] |
| InChI | InChI=1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 | [6] |
| SMILES | CN1C=C(C=N1)CC#N | [6] |
| Other Synonyms | (1-Methyl-1H-pyrazol-4-yl)acetonitrile, 1-Methyl-1H-pyrazole-4-acetonitrile, 1H-PYRAZOLE-4-ACETONITRILE, 1-METHYL- | [6] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and formulation potential.
| Property | Value | Notes |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds. |
| Boiling Point | 262.1 ± 15.0 °C at 760 mmHg | Predicted value. |
| XlogP | -0.1 | [6] |
| pKa | ~2.5 (for the pyrazolium ion) | The basicity of the pyrazole ring is relatively low.[7] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water. | [8] |
| Storage | Store in a cool, dry place, sealed from moisture. Recommended storage at 2-8°C. | [9] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. The Knorr pyrazole synthesis and its variations are common methods for creating the pyrazole ring.[10][11] A plausible and efficient synthesis route starting from commercially available materials is detailed below. This multi-step process is designed to be robust and scalable for laboratory and potential pilot-plant production.
Synthetic Pathway Overview
The overall synthetic strategy involves the formation of the 1-methylpyrazole ring, followed by the introduction of the acetonitrile moiety.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Methyl-1H-pyrazole
-
To a stirred solution of 1,1,3,3-tetramethoxypropane in a suitable solvent such as ethanol, add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Slowly add methylhydrazine to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature below 40°C.
-
After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole, which can be purified by distillation.
Step 2: Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol
-
In a flask equipped with a stirrer and under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0°C.
-
Slowly add 1-methyl-1H-pyrazole to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to around 80-90°C for several hours.
-
Cool the reaction mixture and quench by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution).
-
The intermediate aldehyde, 1-methyl-1H-pyrazole-4-carbaldehyde, is then reduced to the corresponding alcohol. Add a reducing agent such as sodium borohydride in a suitable solvent like ethanol.
-
Stir the mixture until the reduction is complete. Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude (1-Methyl-1H-pyrazol-4-yl)methanol by column chromatography or recrystallization.
Step 3: Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole
-
Dissolve (1-Methyl-1H-pyrazol-4-yl)methanol in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C and slowly add thionyl chloride.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-(chloromethyl)-1-methyl-1H-pyrazole.
Step 4: Synthesis of this compound
-
Dissolve 4-(chloromethyl)-1-methyl-1H-pyrazole in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
-
Add sodium cyanide to the solution. The reaction may be heated to 50-70°C to increase the rate of reaction.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₃ | ~3.8 | Singlet | - |
| Pyrazole H-3, H-5 | ~7.4 - 7.6 | Singlets | - |
| -CH₂-CN | ~3.7 | Singlet | - |
Note: The exact chemical shifts of the pyrazole protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| N-CH₃ | ~39 |
| -CH₂-CN | ~15 |
| C-4 (pyrazole) | ~110 |
| C-3, C-5 (pyrazole) | ~130 - 140 |
| -CN | ~117 |
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 121.06, corresponding to the molecular weight of the compound.[12] High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₇N₃.
Application in Drug Development: A Key Intermediate for JAK Inhibitors
The primary utility of this compound for the target audience of this guide lies in its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[5] JAK inhibitors are a class of targeted therapies used in the treatment of myelofibrosis, rheumatoid arthritis, and other inflammatory diseases.[13][14] Ruxolitinib is a prominent example of a JAK1 and JAK2 inhibitor whose synthesis can involve a pyrazole-acetonitrile core.[5][13][14]
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune system and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Experimental Workflow: Synthesis of a Ruxolitinib Precursor
The following protocol outlines a key step in the synthesis of Ruxolitinib, demonstrating the utility of a pyrazole-acetonitrile intermediate. This involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 6. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. echemi.com [echemi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pharmajournal.net [pharmajournal.net]
- 12. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
Potential research applications of pyrazoleacetonitrile derivatives
An In-depth Technical Guide to the Research Applications of Pyrazoleacetonitrile Derivatives
Authored by a Senior Application Scientist
Foreword
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry and materials science. When functionalized with a cyanomethyl group (acetonitrile), the resulting pyrazoleacetonitrile scaffold unlocks a vast chemical space with diverse and potent biological activities. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and burgeoning research applications of pyrazoleacetonitrile derivatives. We will delve into their mechanistic actions as kinase inhibitors, antimicrobial agents, and their emerging roles in materials science, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: The Synthetic Versatility of the Pyrazoleacetonitrile Core
The synthetic accessibility of the pyrazoleacetonitrile scaffold is a key driver of its widespread investigation. The most common and efficient method for its construction is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoacetonitrile and a hydrazine derivative.
Experimental Protocol: A Generalized Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of a selected β-ketoacetonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, with the optimal temperature and time determined by the specific reactants. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazoleacetonitrile derivative.
The true power of this scaffold lies in the ability to introduce a wide array of substituents at various positions of the pyrazole ring, profoundly influencing its physicochemical properties and biological activity.
Caption: Generalized workflow for Knorr pyrazole synthesis.
Part 2: Kinase Inhibition - A Dominant Application in Oncology
One of the most significant applications of pyrazoleacetonitrile derivatives is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Mechanism of Action: Targeting the ATP-Binding Pocket
Pyrazoleacetonitrile derivatives have been extensively explored as inhibitors of various kinases, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK). The core scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The acetonitrile group can be a key pharmacophore, interacting with specific residues within the ATP-binding pocket.
Caption: Pyrazoleacetonitriles as competitive kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazoleacetonitrile core has yielded potent and selective kinase inhibitors.
| Position | Substituent Effect | Example Target |
| N1 | Large, hydrophobic groups can enhance potency and selectivity. | JAK family |
| C3 | Introduction of amide or urea functionalities can form additional hydrogen bonds. | Syk, BTK |
| C4 | Substitution with cyano or trifluoromethyl groups can modulate electronic properties. | Various kinases |
| C5 | Often a site for linking to larger fragments to explore additional binding pockets. | Next-generation inhibitors |
Part 3: Antimicrobial and Antiviral Potential
Beyond oncology, pyrazoleacetonitrile derivatives have demonstrated promising activity against a range of microbial pathogens.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis of pyrazoleacetonitrile derivatives with significant antibacterial and antifungal properties. The mechanism of action is often multifaceted, potentially involving the inhibition of essential enzymes or the disruption of cell membrane integrity. For instance, certain derivatives have shown potent activity against Staphylococcus aureus and Candida albicans.
Antiviral Applications
The pyrazole scaffold is a known constituent of several antiviral drugs. Research into pyrazoleacetonitrile derivatives has revealed potential inhibitors of viral replication. For example, some compounds have been investigated for their ability to inhibit the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the viral life cycle.
Part 4: Emerging Applications in Materials Science
The unique photophysical properties of some pyrazoleacetonitrile derivatives have opened up new avenues of research in materials science.
Organic Light-Emitting Diodes (OLEDs)
The high quantum yields and tunable emission spectra of certain pyrazoleacetonitrile-based compounds make them attractive candidates for use as emitters or host materials in OLEDs. The rigid pyrazole core, combined with appropriate electron-donating and -accepting substituents, can lead to efficient electroluminescence.
Fluorescent Probes and Sensors
The sensitivity of the fluorescence of some pyrazoleacetonitrile derivatives to their local environment has been exploited in the development of chemical sensors. For instance, derivatives bearing specific chelating groups can act as fluorescent probes for the detection of metal ions.
Conclusion and Future Directions
The pyrazoleacetonitrile scaffold is a privileged structure in drug discovery and is gaining traction in materials science. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of its biological and physical properties. Future research will likely focus on the development of highly selective kinase inhibitors with improved pharmacokinetic profiles, the exploration of novel antimicrobial mechanisms, and the rational design of advanced materials with tailored optoelectronic properties. The continued investigation of this versatile chemical entity promises to yield significant advancements across multiple scientific disciplines.
An In-depth Technical Guide to Pyrazole-Containing Heterocyclic Compounds
<
Abstract
This guide provides a comprehensive technical overview of pyrazole-containing heterocyclic compounds, a class of molecules that holds a privileged position in medicinal chemistry and drug discovery. We will delve into the fundamental chemical properties of the pyrazole core, explore robust synthetic methodologies, and examine its extensive applications in the development of therapeutic agents. The narrative emphasizes the causality behind experimental choices and the structure-activity relationships that govern the diverse pharmacological activities of these compounds. Detailed protocols for key synthetic transformations and spectroscopic characterization are provided to serve as a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1][2] Its unique structural and electronic properties confer a remarkable versatility, allowing it to interact with a wide array of biological targets.[3] This has led to the development of numerous drugs containing the pyrazole nucleus, spanning a broad spectrum of therapeutic areas including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[4][5][6]
The significance of the pyrazole moiety lies in its ability to serve as a versatile pharmacophore.[6] Its distinct arrangement of nitrogen atoms—one pyrrole-like and one pyridine-like—allows for a range of interactions, including hydrogen bonding and coordination with metal ions.[7][8] Furthermore, the pyrazole ring can act as a bioisosteric replacement for other aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability.[9] This guide will explore the fundamental aspects of pyrazole chemistry and its profound impact on modern drug discovery.
Core Chemical Properties of the Pyrazole Ring
A deep understanding of the chemical properties of the pyrazole nucleus is fundamental to designing and synthesizing novel derivatives with desired biological activities.
Structure, Aromaticity, and Tautomerism
The pyrazole ring is an aromatic system that fulfills Hückel's rule, with a planar structure and bond lengths intermediate between single and double bonds.[1] It consists of three carbon atoms and two adjacent nitrogen atoms. One nitrogen atom (N1) is considered "pyrrole-like," with its lone pair of electrons participating in the aromatic sextet, while the other (N2) is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring.[8]
A key feature of unsymmetrically substituted pyrazoles is the phenomenon of tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[7][9] This can result in a mixture of isomers upon substitution, a critical consideration in synthetic design and characterization.[9]
Acidity, Basicity, and Reactivity
The presence of both a pyrrole-like and a pyridine-like nitrogen atom imparts amphoteric properties to the pyrazole ring, meaning it can act as both a weak acid and a weak base.[1] The N-H proton at the N1 position is weakly acidic, and its deprotonation forms the pyrazolate anion.[1] The lone pair of electrons on the N2 nitrogen is available for protonation, making pyrazole a weak base.[1]
The electron distribution within the ring dictates its reactivity. The pyridine-like nitrogen deactivates the adjacent C3 and C5 positions towards electrophilic attack. Consequently, electrophilic substitution reactions, such as halogenation and nitration, preferentially occur at the C4 position.[4][10][11] Nucleophilic substitution is favored at the electron-deficient C3 and C5 positions, especially if a good leaving group is present.[1]
Key Synthetic Methodologies for Pyrazole Derivatives
The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a cornerstone for the formation of pyrazole rings.[12] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically in the presence of an acid catalyst.[13][14] The versatility of this method allows for the synthesis of a wide variety of substituted pyrazoles by simply varying the dicarbonyl and hydrazine starting materials.[15][16]
Conceptual Workflow of the Knorr Pyrazole Synthesis:
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, a base such as sodium acetate may be required.
-
Catalyst: Add a catalytic amount of a protic acid (e.g., glacial acetic acid or a few drops of concentrated sulfuric acid).[17]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired pyrazole derivative.
Paal-Knorr Synthesis Analogy
While the Paal-Knorr synthesis is primarily known for the synthesis of furans and pyrroles from 1,4-dicarbonyl compounds, the underlying principle of cyclocondensation is analogous to the Knorr pyrazole synthesis.[18][19][20] The reaction of a 1,3-dicarbonyl with hydrazine to form a pyrazole can be seen as a variation of this classical reaction.
Other Synthetic Routes
Beyond the Knorr synthesis, several other methods are employed for pyrazole synthesis:
-
From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives provides a straightforward route to pyrazolines, which can then be oxidized to pyrazoles.[10][11]
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring.[21]
-
From Pyranones: Pyranones can be converted to pyrazoles through reaction with hydrazines.[22]
Pyrazoles in Drug Design and Development: A Showcase of Pharmacological Diversity
The pyrazole scaffold is a recurring motif in a multitude of approved drugs, demonstrating its broad therapeutic applicability.[3][23] The substitution pattern on the pyrazole ring is crucial in determining the pharmacological activity and selectivity of the resulting compound.[2]
Anti-inflammatory Agents: The Celecoxib Story
A prominent example of a pyrazole-containing drug is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[24][25] The discovery of Celecoxib was a landmark in anti-inflammatory therapy, offering a targeted approach with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[25]
The diaryl-substituted pyrazole structure of Celecoxib is key to its selective inhibition of COX-2.[26] The sulfonamide side chain binds to a specific hydrophilic region near the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[24][27]
Mechanism of Action of Celecoxib:
Caption: Celecoxib's COX-2 Inhibition Pathway.
A Spectrum of Biological Activities
Beyond anti-inflammatory effects, pyrazole derivatives exhibit a wide range of pharmacological activities:[4][5][22]
-
Anticancer: Many pyrazole-containing compounds have shown potent antitumor activity.[6]
-
Antimicrobial: Pyrazole derivatives have been developed as effective antibacterial and antifungal agents.[5]
-
Antidepressant and Antipsychotic: The pyrazole nucleus is present in drugs targeting the central nervous system.[22]
-
Antidiabetic and Anti-obesity: Certain pyrazole derivatives have shown promise in metabolic disorders.[22]
Table 1: Pharmacological Activities of Representative Pyrazole-Containing Drugs
| Drug Name | Therapeutic Class | Key Structural Features |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Diaryl-substituted pyrazole with a sulfonamide moiety |
| Rimonabant | Anti-obesity (CB1 receptor antagonist) | Diaryl-substituted pyrazole |
| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) | Fused pyrazolo-pyrimidinone core |
| Stanozolol | Anabolic steroid | Pyrazole ring fused to a steroid backbone |
| Fipronil | Insecticide (GABA receptor antagonist) | Phenylpyrazole with a trifluoromethyl group |
Pyrazole as a Bioisostere
In medicinal chemistry, the concept of bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[28] The pyrazole ring is often used as a non-classical bioisostere for amide and phenyl groups.[28][29] This substitution can lead to enhanced potency, selectivity, and improved metabolic stability.
Spectroscopic Characterization of Pyrazole Compounds
Unambiguous characterization of newly synthesized pyrazole derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of pyrazole compounds.[30][31]
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring are characteristic. The C4-H typically appears as a triplet around 6.3 ppm, while the C3-H and C5-H protons are found further downfield.[32] The N-H proton, if present, is often broad and its chemical shift is solvent-dependent.
-
¹³C NMR: The carbon signals for the pyrazole ring also appear in distinct regions, aiding in structural confirmation.[30][33]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.[34] Characteristic absorptions for pyrazole derivatives include:
-
N-H stretch: A broad band in the region of 3100-3500 cm⁻¹ for N-unsubstituted pyrazoles.
-
C=N stretch: A band around 1590 cm⁻¹.[34]
-
C=C and C-N stretches: Multiple bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[30]
Workflow for Spectroscopic Characterization of Pyrazoles:
Caption: Spectroscopic Analysis Workflow.
Conclusion and Future Perspectives
Pyrazole and its derivatives continue to be a fertile ground for research in medicinal chemistry.[4][35] The versatility of the pyrazole scaffold, coupled with well-established synthetic methodologies, ensures its continued prominence in the quest for novel therapeutic agents.[36][37][38] Future research will likely focus on the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of novel biological targets for pyrazole-based drugs. The rich history and proven track record of pyrazoles in drug discovery provide a strong foundation for future innovations in this exciting field.[4][39][40][41]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. jk-sci.com [jk-sci.com]
- 14. name-reaction.com [name-reaction.com]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 16. knorr pyrazole synthesis | PPTX [slideshare.net]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 20. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 21. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. news-medical.net [news-medical.net]
- 25. benchchem.com [benchchem.com]
- 26. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Celecoxib - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 33. jocpr.com [jocpr.com]
- 34. connectjournals.com [connectjournals.com]
- 35. A review on heterocyclic compound pyrazole [wisdomlib.org]
- 36. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. researchgate.net [researchgate.net]
- 39. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 40. globalresearchonline.net [globalresearchonline.net]
- 41. nbinno.com [nbinno.com]
Safety and handling of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
An In-Depth Technical Guide to the Safe Handling of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
Introduction
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrazole ring and a nitrile functional group, makes it a versatile synthon for creating more complex molecules with potential biological activity.[1] However, the same features that make this compound chemically useful also necessitate a rigorous and informed approach to its handling and safety. The presence of the acetonitrile moiety is a primary toxicological concern, demanding strict protocols to mitigate risks.
This guide is designed for laboratory researchers, chemists, and drug development professionals. It moves beyond a simple recitation of standard safety data sheet (SDS) information to provide a deeper, scientifically-grounded framework for risk assessment and safe handling. By understanding the causality behind the recommended protocols, professionals can not only ensure their own safety but also foster a robust culture of safety within their organizations. The procedures outlined herein are based on the compound's known GHS classification and data from well-characterized structural analogs, particularly acetonitrile, to provide a comprehensive safety profile.
Section 1: Chemical and Physical Properties
A precise understanding of a compound's properties is the foundation of its safe handling. The key identifiers and computed physical properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetonitrile | PubChem[2] |
| CAS Number | 754159-15-4 | PubChem[2] |
| Molecular Formula | C₆H₇N₃ | PubChem[2] |
| Molecular Weight | 121.14 g/mol | PubChem[2] |
| Monoisotopic Mass | 121.064 Da | PubChem[2] |
| Canonical SMILES | CN1C=C(C=N1)CC#N | PubChem[2] |
| Appearance | (Not specified, typically solid at room temp.) | - |
| XLogP3-AA (Predicted) | -0.1 | PubChem[2] |
Section 2: Hazard Identification and Toxicology
The primary acute hazard associated with this compound is its high toxicity via oral, dermal, and inhalation routes. This is formally recognized in its GHS classification.
Globally Harmonized System (GHS) Classification
The GHS provides a universal standard for hazard communication. The classification for this compound is unambiguous and indicates a significant risk.
| GHS Element | Classification | Hazard Statement |
| Pictogram |
| - |
| Signal Word | Danger | - |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |
Toxicological Profile: The Role of the Nitrile Group
While specific toxicological studies on this compound are not widely published, the toxicity profile is overwhelmingly dictated by the acetonitrile functional group. Organic nitriles, particularly those of low molecular weight, are known to be metabolized in the body to produce hydrogen cyanide.[3][4]
Mechanism of Toxicity: The toxic effects are the result of its metabolism into hydrogen cyanide, which inhibits cytochrome oxidase, a critical enzyme in cellular respiration.[4] This disruption of aerobic metabolism can lead to cytotoxic hypoxia. The onset of symptoms may be delayed for several hours as the parent compound is slowly metabolized.[3][4]
Symptoms of Exposure: Initial symptoms of overexposure can be subtle and may include headache, dizziness, nausea, and anxiety.[3][5] As poisoning progresses, more severe effects can manifest, including vomiting, respiratory depression, convulsions, loss of consciousness, cardiovascular collapse, and potentially death.[3][5]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory for handling this compound.
The Hierarchy of Controls
The most effective safety strategies prioritize engineering solutions to isolate the hazard, followed by administrative rules and finally, personal protective equipment.
Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.
Engineering Controls
-
Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the primary method for preventing inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive vapors.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully. Standard laboratory attire (long pants, closed-toe shoes) is assumed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a full-face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Double-gloving (e.g., two pairs of nitrile gloves) is recommended to protect against undetected punctures. Consult a glove compatibility chart for breakthrough times.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. In the event of a significant spill or failure of engineering controls, a full-face respirator with an appropriate organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) would be necessary for emergency responders.[7][8]
Section 4: Safe Handling and Storage Protocols
Adherence to strict, documented protocols is essential for mitigating the risks associated with this compound.
Experimental Protocol: Weighing and Handling a Solid Sample
-
Preparation: Don all required PPE (double gloves, safety goggles, lab coat). Verify that the chemical fume hood is functioning correctly.
-
Designated Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing a solid, tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the compound using a spatula, avoiding the creation of dust or aerosols.
-
Transfers: If making a solution, add the solvent to the solid slowly to avoid splashing. Cap the container securely before removing it from the fume hood.
-
Decontamination: After use, carefully wipe down the spatula and any other equipment with a suitable solvent (e.g., isopropanol), placing the contaminated wipes into a designated hazardous waste bag.
-
Glove Removal: Remove the outer pair of gloves and dispose of them in the hazardous waste stream before leaving the fume hood area. Remove the inner pair before leaving the lab.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[7][9]
Storage Requirements
Proper storage is critical to prevent accidental exposure and degradation of the material.
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[7][10]
-
Location: Store in a cool, dry, and well-ventilated area that is designated for toxic chemicals.[7][11] The storage location should be locked and accessible only to authorized personnel.[11][12]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11] Keep away from heat, sparks, and open flames.[7][13]
Section 5: Emergency Procedures
Preparedness is key to managing any incident effectively. All personnel working with this compound must be familiar with these procedures. A cyanide antidote kit should be readily available in the facility.[14]
Spill Response
For a small spill (<100 mL of solution or a few grams of solid) inside a chemical fume hood:
-
Alert: Alert nearby personnel and restrict access to the area.
-
Contain: Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.[13][15]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Report: Report the incident to the laboratory supervisor or safety officer.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
Immediate and decisive action is critical in the event of an exposure.
Caption: Emergency response protocol for any route of exposure.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[12][13]
Note to Physician: This compound is an organic nitrile that may be metabolized to cyanide. Onset of symptoms may be delayed. Treatment should be directed at managing cyanide poisoning.[3][4]
Section 6: Waste Disposal
All waste materials containing this compound must be treated as hazardous waste.
-
Containers: Collect excess material and any contaminated items (gloves, bench paper, cleaning materials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Dispose of waste in accordance with all local, state, and federal regulations.[7][11] Do not dispose of down the drain.
Conclusion
This compound is a valuable research chemical, but its high acute toxicity requires the highest standards of safety and handling. By understanding its toxicological profile, implementing robust engineering controls, using appropriate PPE, and adhering to strict handling and emergency protocols, researchers can work with this compound confidently and safely. A proactive and informed approach to safety is not a barrier to scientific progress but an essential prerequisite for it.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. chemos.de [chemos.de]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. uccaribe.edu [uccaribe.edu]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. airgas.com [airgas.com]
- 16. lobachemie.com [lobachemie.com]
A Senior Application Scientist's Technical Guide to the Hazard Profile and Safe Handling of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide to the material safety properties of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile. As a crucial building block in medicinal chemistry and agrochemical research, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide in-depth, field-proven insights into safe handling, emergency protocols, and the toxicological rationale behind these procedures.
Chapter 1: Compound Identification and Physicochemical Profile
This compound is a heterocyclic compound featuring a pyrazole ring and a nitrile functional group.[1] Its identity and core properties are summarized below.
Table 1: Chemical Identity and Properties
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 754159-15-4 | [2][3][4][5][6] |
| Molecular Formula | C₆H₇N₃ | [3][4] |
| Molecular Weight | 121.14 g/mol | [1][3][4] |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetonitrile | [3] |
| Boiling Point | 262.1 ± 15.0 °C at 760 mmHg | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C is recommended for optimal stability. | [2] |
Note: While some suppliers suggest room temperature storage, the recommendation for refrigerated conditions (2-8°C) provides a greater margin of safety against potential degradation over long-term storage.[1][2]
Chapter 2: Core Toxicological Hazard Assessment
The primary driver for all handling protocols related to this compound stems from its significant acute toxicity. The European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory provides a stark warning regarding its hazard profile.[3]
Table 2: GHS Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger | Skull and Crossbones | [3] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger | Skull and Crossbones | [3] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger | Skull and Crossbones | [3] |
Mechanistic Insight: The Role of the Nitrile Group
The "Toxic" classification across all major routes of exposure (oral, dermal, inhalation) is a critical safety consideration.[3] From a mechanistic standpoint, this high toxicity is characteristic of many organic nitriles. The causality is linked to the potential for in-vivo metabolism of the nitrile group to cyanide.[7][8] Cyanide is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[7] While specific metabolic studies on this compound are not publicly available, the established toxicology of related compounds, such as acetonitrile, strongly suggests that this metabolic pathway is the primary mechanism of toxicity.[7][8] Symptoms of exposure can be delayed and may include headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and respiratory collapse.[8]
Chapter 3: A Protocol for Safe Handling Based on the Hierarchy of Controls
To mitigate the risks associated with this compound, a systematic approach based on the industrial hygiene Hierarchy of Controls is not just recommended but essential. This framework prioritizes the most effective control measures to ensure personnel safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The Primary Barrier
Your first and most critical line of defense is to physically separate the operator from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable due to its high inhalation toxicity (H331).[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive vapors.
Administrative Controls: Codifying Safe Practices
These are the procedures and policies that support a safe working environment.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound. The SOP should include specific steps for handling, storage, waste disposal, and emergency procedures.
-
Designated Areas: Clearly mark and designate specific areas within the fume hood for working with this compound to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards of this compound, the details of the SOP, and emergency response actions before beginning any work.
Personal Protective Equipment (PPE): The Final Defense
PPE is essential to protect against dermal exposure (H311) and accidental splashes.[3]
-
Gloves: Wear nitrile gloves (minimum thickness of 4 mil) at all times. Given the "Toxic in contact with skin" classification, double-gloving is highly recommended.[3] Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing.
-
Lab Coat: A buttoned, long-sleeved lab coat is required. Ensure it is made of a chemically resistant material. Do not wear lab coats outside of the laboratory to prevent the spread of contamination.
Chapter 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the MSDS to the medical personnel.[9]
Accidental Release (Spill) Management
The response to a spill depends on its scale and the level of personnel training.
Caption: A decision workflow for responding to a chemical spill in the laboratory.
Step-by-Step Spill Cleanup Protocol (Small, Contained Spill):
-
Ensure you are wearing appropriate PPE (double gloves, goggles, lab coat).
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully collect the saturated absorbent material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[10]
-
Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste.
Fire-Fighting Procedures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7][11]
-
Specific Hazards: Combustion will produce toxic fumes, including carbon oxides (CO, CO₂) and, critically, highly toxic hydrogen cyanide gas.[7][11] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]
Chapter 5: Storage and Disposal
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][12] Refrigeration at 2-8°C is recommended.[2] The storage area should be segregated from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions or decomposition.[13][14]
-
Disposal: This material and its container must be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of it down the drain.
Conclusion
This compound is a valuable research chemical with a significant and well-defined hazard profile. Its high acute toxicity via inhalation, dermal contact, and ingestion necessitates the stringent application of engineering controls, administrative procedures, and personal protective equipment. By understanding the mechanistic basis of its toxicity and adhering to the protocols outlined in this guide, researchers can handle this compound safely and effectively, fostering a secure and productive research environment.
References
- 1. cas 754159-15-4|| where to buy this compound [english.chemenu.com]
- 2. synsmart.in [synsmart.in]
- 3. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:754159-15-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. 754159-15-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. parchem.com [parchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. fishersci.com [fishersci.com]
- 10. scienceinteractive.com [scienceinteractive.com]
- 11. aksci.com [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ushazmatstorage.com [ushazmatstorage.com]
- 14. Acetonitrile | 75-05-8 [amp.chemicalbook.com]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
For: Researchers, scientists, and drug development professionals.
Introduction
2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its structural motif is present in numerous developmental drug candidates, highlighting the importance of efficient and reliable synthetic routes to access this valuable intermediate. This application note provides a detailed guide to two practical synthetic pathways for the preparation of this compound, starting from readily available precursors. The protocols described herein are designed to be robust and scalable, offering researchers a solid foundation for their synthetic endeavors.
Strategic Approach to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. In this guide, we will focus on two convergent and well-established routes that offer high yields and operational simplicity.
-
Route 1: From Carboxylate to Nitrile via a Methanol Intermediate. This pathway involves the reduction of a pyrazole-4-carboxylate ester to the corresponding primary alcohol, followed by conversion to the nitrile. This is a classic and reliable method for introducing a cyanomethyl group.
-
Route 2: From Carbaldehyde to Nitrile via an Oxime Intermediate. This route utilizes the corresponding pyrazole-4-carbaldehyde, which is first converted to its aldoxime, followed by a dehydration step to yield the desired nitrile. This method is often high-yielding and avoids the use of toxic cyanide reagents in the final step.
Below, we provide detailed, step-by-step protocols for both synthetic routes, along with the rationale behind the choice of reagents and reaction conditions.
Route 1: Synthesis via (1-Methyl-1H-pyrazol-4-YL)methanol
This synthetic route is a three-step process starting from the commercially available ethyl 1H-pyrazole-4-carboxylate. The key transformations are N-methylation, ester reduction, and conversion of the resulting alcohol to the nitrile.
Experimental Protocol: Route 1
Step 1a: Synthesis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate
This step involves the N-methylation of the pyrazole ring.
-
Materials: Ethyl 1H-pyrazole-4-carboxylate, Iodomethane (CH₃I), Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously and add iodomethane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (Ethyl acetate/Hexane gradient) to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.
-
Step 1b: Synthesis of (1-Methyl-1H-pyrazol-4-YL)methanol
This step involves the reduction of the ester to a primary alcohol.[1]
-
Materials: Ethyl 1-methyl-1H-pyrazole-4-carboxylate, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH solution, and then water again.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-Methyl-1H-pyrazol-4-YL)methanol as a crude product, which can often be used in the next step without further purification.
-
Step 1c: Synthesis of this compound
This two-part final step involves the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with cyanide.
-
Part 1: Tosylation of (1-Methyl-1H-pyrazol-4-YL)methanol
-
Materials: (1-Methyl-1H-pyrazol-4-YL)methanol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve (1-Methyl-1H-pyrazol-4-YL)methanol (1.0 eq) in pyridine or DCM at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosylate.
-
-
-
Part 2: Cyanation of the Tosylate
-
Materials: Crude (1-Methyl-1H-pyrazol-4-YL)methyl 4-toluenesulfonate, Sodium Cyanide (NaCN), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the crude tosylate in DMF.
-
Add sodium cyanide (1.5 eq) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford this compound.
-
-
Workflow Diagram: Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis via 1-Methyl-1H-pyrazole-4-carbaldehyde Oxime
This alternative route begins with the synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde, which is then converted to the target nitrile in two high-yielding steps.
Experimental Protocol: Route 2
Step 2a: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
This intermediate can be synthesized via the Vilsmeier-Haack reaction.
-
Materials: 1-Methylpyrazole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).
-
Procedure:
-
To a flask containing DMF at 0 °C, add POCl₃ dropwise with stirring.
-
After the formation of the Vilsmeier reagent, add 1-methylpyrazole (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain 1-Methyl-1H-pyrazole-4-carbaldehyde.
-
Step 2b: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde Oxime
This step involves the condensation of the aldehyde with hydroxylamine.
-
Materials: 1-Methyl-1H-pyrazole-4-carbaldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate (NaOAc), Ethanol, Water.
-
Procedure:
-
Dissolve 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. The product, being less polar than the aldehyde, should be easily visualized.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the oxime, which is often pure enough for the next step.
-
Step 2c: Synthesis of this compound
The final step is the dehydration of the oxime to the nitrile. A variety of dehydrating agents can be used.
-
Materials: 1-Methyl-1H-pyrazole-4-carbaldehyde oxime, Acetic anhydride (Ac₂O).
-
Procedure:
-
Heat a mixture of 1-Methyl-1H-pyrazole-4-carbaldehyde oxime (1.0 eq) and acetic anhydride (3-5 eq) to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice with stirring.
-
Neutralize the solution with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford this compound.
-
Workflow Diagram: Route 2
References
Application Notes & Protocols: The Strategic Use of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile as a Versatile Chemical Intermediate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile has emerged as a high-value, versatile intermediate for the synthesis of complex heterocyclic systems. Its unique structure, featuring a reactive methylene group activated by an adjacent nitrile and a stable, N-methylated pyrazole ring, makes it an ideal precursor for constructing substituted pyrazole derivatives. This document provides a detailed guide to the properties, applications, and handling of this intermediate, with a focus on its use in carbon-carbon bond-forming reactions. A comprehensive, field-tested protocol for a representative alkylation reaction is provided, illustrating its utility in building molecular complexity for drug discovery and development programs, particularly in the landscape of kinase inhibitors.
Chemical & Physical Profile
A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective and safe utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetonitrile | [1] |
| CAS Number | 754159-15-4 | [1][2][3] |
| Molecular Formula | C₆H₇N₃ | [1][4] |
| Molecular Weight | 121.14 g/mol | [1][5] |
| Appearance | Typically a powder or liquid | [6] |
| SMILES | CN1C=C(C=N1)CC#N | [1][4] |
| Storage Conditions | Sealed in a dry environment, refrigerated (2-8°C) | [3] |
| Purity (Typical) | >97% | [3] |
Core Application: A Key Building Block for Kinase Inhibitors
The pyrazole motif is a cornerstone in the design of kinase inhibitors, including the highly significant Janus kinase (JAK) inhibitors used in treating myeloproliferative neoplasms and autoimmune diseases.[7][8][9] While various synthetic routes exist for drugs like Ruxolitinib, the fundamental strategy often involves the coupling of a pyrazole core with other heterocyclic systems.[10][11][12][13]
This compound serves as a valuable synthon because the activated methylene group (the -CH₂-CN) provides a reactive handle for introducing diverse substituents, thereby enabling the exploration of a broad chemical space to optimize potency and selectivity.[14] The nitrile group can also be further transformed into other functional groups, such as amines or carboxylic acids, adding another layer of synthetic versatility.
Below, we provide a detailed protocol for a representative α-alkylation reaction, a fundamental transformation that leverages the nucleophilic character of the carbanion generated from the intermediate.
Experimental Workflow Overview
The overall process involves the deprotonation of the intermediate to form a nucleophile, followed by its reaction with an electrophile, and subsequent workup, purification, and analysis of the final product.
References
- 1. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 754159-15-4|this compound|BLD Pharm [bldpharm.com]
- 3. synsmart.in [synsmart.in]
- 4. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]
- 5. This compound - CAS:754159-15-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. echemi.com [echemi.com]
- 7. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 8. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 11. scispace.com [scispace.com]
- 12. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 13. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 14. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile in Modern Medicinal Chemistry
The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can effectively and selectively interact with biological targets. Among the myriad of heterocyclic building blocks available to medicinal chemists, pyrazole derivatives have consistently demonstrated their value, finding application in a wide array of therapeutic areas. This guide focuses on a particularly versatile and strategic building block: 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile . We will delve into its synthesis, chemical properties, and, most importantly, its application in the construction of complex, biologically active molecules, with a particular emphasis on the rationale behind its use in drug design.
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a multitude of bioactive compounds.[1][2] The unique electronic properties of the pyrazole ring, including its aromaticity and the presence of both a basic and a non-basic nitrogen atom, allow it to participate in a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking.
The subject of this guide, this compound, combines the advantageous features of the pyrazole core with the synthetic versatility of a cyanomethyl group. The methylation at the N1 position of the pyrazole ring prevents tautomerism and provides a fixed point for substitution, which is crucial for predictable structure-activity relationships (SAR). The cyanomethyl substituent at the C4 position serves as a key reactive handle, enabling a diverse range of chemical transformations for the construction of more complex molecular architectures.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 754159-15-4 | [3] |
| Molecular Formula | C₆H₇N₃ | [3] |
| Molecular Weight | 121.14 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | Store in a cool, dry place. Sensitive to moisture. | [4] |
Safety Note: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available materials. The following protocol provides a detailed, step-by-step procedure for its preparation.
Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
The first step involves the formylation of 1-methyl-1H-pyrazole. A common and effective method is the Vilsmeier-Haack reaction.
Figure 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde.
Protocol:
-
To a stirred solution of phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at 0 °C, add 1-methyl-1H-pyrazole dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base, such as sodium carbonate, until a pH of 7-8 is reached.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Methyl-1H-pyrazole-4-carbaldehyde.
Step 2: Conversion of the Aldehyde to the Acetonitrile
The second and final step is the conversion of the aldehyde functional group to a nitrile. A reliable and widely used method is the one-pot reaction with hydroxylamine hydrochloride, which proceeds through an oxime intermediate that is subsequently dehydrated.[1][2]
References
Application Notes and Protocols for the Derivatization of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile for Biological Screening
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to the development of therapeutic agents.[1] Among these, the pyrazole ring system stands out as a "privileged structure" in medicinal chemistry.[2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a core component of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[3][4][5] The versatility of the pyrazole scaffold lies in its synthetic tractability and the ability of its derivatives to interact with various biological targets with high affinity and selectivity.[1][2]
The starting material, 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile (CAS 754159-15-4), represents a valuable building block for the synthesis of novel bioactive molecules.[6][7] Its structure incorporates the stable N-methylated pyrazole core, which can be further functionalized, and a reactive acetonitrile group that serves as a versatile handle for a variety of chemical transformations. This application note provides a detailed guide for the derivatization of this scaffold and subsequent biological screening of the synthesized compound library, with a focus on identifying potential kinase inhibitors and anticancer agents.
Strategic Derivatization of this compound
The generation of a diverse chemical library from a common scaffold is a cornerstone of modern drug discovery. Here, we outline several strategic derivatization pathways for this compound, targeting different functionalities to explore a wider chemical space and enhance the potential for biological activity.
I. Functionalization of the Acetonitrile Moiety
The acetonitrile group is a versatile precursor to several key functional groups, including carboxylic acids and primary amines.
The conversion of the nitrile to a carboxylic acid introduces a functionality that can participate in hydrogen bonding and can be further derivatized, for instance, through amide bond formation. Both acidic and basic conditions can be employed for this transformation.[8][9]
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes a strong acid to hydrolyze the nitrile to the corresponding carboxylic acid.[9][10]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of water and concentrated H₂SO₄ or HCl.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis
This method employs a strong base to yield the carboxylate salt, which is subsequently protonated to the carboxylic acid.[9][11]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol/Water mixture (e.g., 1:1)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (1.0 eq) in an ethanol/water mixture, add NaOH or KOH (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and acidify with concentrated HCl until a pH of ~2 is reached.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the carboxylic acid.
-
Purify as needed.
The reduction of the nitrile to a primary amine provides a basic center that can engage in ionic interactions and serves as a key point for further diversification, such as through reductive amination or amide coupling.[12][13][14]
Protocol 3: Reduction with Lithium Aluminum Hydride (LAH)
LAH is a powerful reducing agent capable of converting nitriles to primary amines.[14]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask with a dropping funnel and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the primary amine.
-
Purify if necessary.
II. Functionalization of the Pyrazole Ring
While the starting material is N-methylated, further functionalization of the pyrazole ring can be achieved through C-H activation strategies, although these can be challenging and may require specific directing groups or catalysts.[15][16][17] A more common approach for pyrazoles is N-alkylation, which is not applicable here but is a key strategy for unsubstituted pyrazoles.[18][19] For the C4 position, electrophilic substitution reactions are a viable option.[20]
Protocol 4: C4-Halogenation of the Pyrazole Ring
Halogenation at the C4 position introduces a handle for subsequent cross-coupling reactions to introduce aryl or other groups.[20]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or DCM.
-
Add NBS or NCS (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the C4-halogenated product.
Biological Screening of the Derivatized Library
The synthesized library of compounds can be screened for various biological activities. Given the prevalence of pyrazole-containing compounds as kinase inhibitors and anticancer agents, we will focus on these two areas.[4][21][22]
I. High-Throughput Screening (HTS) for Kinase Inhibitors
Protein kinases are attractive targets for drug discovery, and numerous HTS assays are available to identify inhibitors.[23][24] A common approach is to use a universal kinase assay that detects the product of the kinase reaction, ADP, or measures the depletion of the ATP substrate.[24][25]
Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for screening compounds against a panel of kinases using a luminescent assay such as the Kinase-Glo® assay.[24]
Materials:
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
Panel of purified protein kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ values for active compounds.
Table 1: Representative Data for Kinase Inhibition Screening
| Compound ID | Target Kinase | IC₅₀ (µM) |
| Parent | Kinase A | >100 |
| Derivative 1a | Kinase A | 5.2 |
| Derivative 1b | Kinase A | 15.8 |
| Derivative 2a | Kinase B | 0.8 |
| Derivative 2b | Kinase B | 2.3 |
II. Cell-Based Assays for Anticancer Activity
Cell-based assays are crucial for evaluating the therapeutic potential of new compounds in a more physiologically relevant context.[26][27]
Protocol 6: Cytotoxicity Assay using a Panel of Cancer Cell Lines
This protocol outlines a method to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.[28][29]
Materials:
-
Panel of human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Appropriate cell culture medium and supplements
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar
-
Clear-bottom, white-walled 96-well plates
-
CO₂ incubator
-
Luminometer
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours in a CO₂ incubator at 37 °C.
-
Assess cell viability by adding the CellTiter-Glo® reagent to each well.
-
Measure the luminescence to determine the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Table 2: Representative Data for Anticancer Cytotoxicity Screening
| Compound ID | Cell Line | GI₅₀ (µM) |
| Parent | MCF-7 | >50 |
| Derivative 1a | MCF-7 | 12.5 |
| Derivative 1b | HCT116 | 8.9 |
| Derivative 2a | A549 | 2.1 |
| Derivative 2b | MCF-7 | 25.4 |
Visualizing the Derivatization and Screening Workflow
Caption: Workflow for the derivatization of this compound and subsequent biological screening.
Conclusion and Future Directions
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for synthesizing a diverse library of pyrazole derivatives and evaluating their potential as kinase inhibitors and anticancer compounds. The structure-activity relationship (SAR) data generated from these screens will be invaluable for guiding the design and synthesis of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Further characterization of promising hits, including mechanism of action studies and in vivo efficacy testing, will be essential for their advancement as potential clinical candidates.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CAS:754159-15-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 13. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. promega.co.uk [promega.co.uk]
- 25. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. miltenyibiotec.com [miltenyibiotec.com]
- 28. mdpi.com [mdpi.com]
- 29. noblelifesci.com [noblelifesci.com]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile, a key intermediate in pharmaceutical synthesis. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This method is suitable for routine quality control, stability testing, and reaction monitoring in both research and drug development environments.
Introduction
This compound is a heterocyclic nitrile that serves as a critical building block in the synthesis of various biologically active molecules, including kinase inhibitors and other targeted therapeutics. Accurate and reliable quantification of this intermediate is paramount for ensuring the quality, consistency, and yield of the final active pharmaceutical ingredient (API). The presence of impurities or inaccurate concentration measurements can have significant downstream consequences, affecting reaction kinetics, impurity profiles, and overall process efficiency.
This document provides a comprehensive guide to a validated HPLC method specifically designed for this compound. The choice of a reverse-phase C18 column was predicated on the moderate polarity of the target analyte. The mobile phase, a simple mixture of acetonitrile and water, was selected for its UV transparency, low viscosity, and effectiveness in eluting compounds of this nature. The method was validated to ensure it is fit for its intended purpose, providing trustworthy and reproducible results.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to rational method development.
-
Compound Name: this compound
-
CAS Number: 252951-33-4
-
Molecular Formula: C₆H₇N₃
-
Molecular Weight: 121.14 g/mol
-
Structure:
(Image Source: PubChem CID 10364993)
The presence of the pyrazole ring and the nitrile group imparts a moderate degree of polarity, making it an ideal candidate for reverse-phase chromatography. The aromaticity of the pyrazole ring provides strong UV absorbance, enabling sensitive detection.
HPLC Method and Chromatographic Conditions
The method was optimized to provide a sharp, symmetrical peak for the analyte with a reasonable retention time, ensuring resolution from potential process impurities and solvent front phenomena.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Detector at 220 nm |
| Run Time | 10 minutes |
| Expected Retention Time | Approximately 4.5 minutes |
Causality Behind Experimental Choices:
-
Column (C18): A C18 column is the workhorse of reverse-phase chromatography and provides excellent hydrophobic retention for moderately polar molecules like our target analyte. The 150 mm length and 5 µm particle size offer a good balance between resolution and backpressure.
-
Mobile Phase (Acetonitrile/Water): This combination is a standard in reverse-phase HPLC. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and miscibility with water. The 40:60 ratio was optimized to achieve a suitable retention time (k' between 2 and 10), ensuring good separation from the void volume without excessive run times.
-
Temperature (30 °C): Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30 °C is slightly above ambient to negate fluctuations in room temperature, ensuring method robustness.
-
Detection Wavelength (220 nm): The pyrazole heterocycle exhibits strong absorbance in the lower UV range. 220 nm was selected to maximize sensitivity for the analyte, allowing for the detection of low-level impurities.
Protocols
Standard and Sample Preparation Workflow
The following diagram illustrates the preparation steps for creating the calibration standards and assay samples.
Caption: Workflow for standard and sample preparation.
Step-by-Step Protocol: Standard Preparation (for Calibration Curve)
-
Diluent Preparation: Prepare the diluent by mixing Acetonitrile and Water in a 40:60 (v/v) ratio. This ensures compatibility with the mobile phase.
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards: Perform serial dilutions from the stock solution using the diluent to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Step-by-Step Protocol: Sample Preparation
-
Accurately weigh a sample containing this compound to obtain a theoretical final concentration of approximately 25 µg/mL.
-
Transfer the weighed sample to an appropriate volumetric flask (e.g., 50 mL or 100 mL).
-
Add approximately 70% of the flask volume with diluent and sonicate for 10 minutes to dissolve the analyte.
-
Allow the solution to return to room temperature, then dilute to the final volume with the diluent and mix thoroughly.
-
Prior to injection, filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to prevent particulate matter from damaging the column and instrument.
HPLC System Setup and Analysis Sequence
-
Set up the HPLC system according to the conditions in Table 1 .
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
-
It is good practice to bracket the samples with a mid-level calibration standard (e.g., 25 µg/mL) to monitor for any drift in instrument response over the course of the run. This is a key principle of system suitability testing as outlined by the USP.
Method Validation
The method was validated according to ICH Q2(R1) guidelines to establish its suitability for its intended purpose.
Validation Workflow Diagram
Caption: Key parameters for HPLC method validation.
Summary of Validation Results
The following table summarizes the acceptance criteria and typical results obtained during the validation of this method.
Table 2: Summary of Method Validation Results
| Parameter | Acceptance Criterion | Typical Result |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.99. | Passed. No co-elution observed with placebo or common impurities. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.2% - 101.5% recovery across three concentration levels. |
| Precision | ||
| Repeatability (n=6) | Relative Standard Deviation (RSD) ≤ 2.0% | 0.8% |
| Intermediate | RSD ≤ 2.0% (different day, different analyst) | 1.2% |
| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.2 µg/mL |
| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.7 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes | Passed. (Tested flow rate ±10%, organic phase ±2%). |
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of this compound. The simple isocratic mobile phase and short run time make it highly efficient for high-throughput analysis in a quality control setting. The comprehensive validation demonstrates that the method is reliable and adheres to the stringent requirements of the pharmaceutical industry, making it a valuable tool for researchers, scientists, and drug development professionals.
Application Note: Structural Elucidation of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries. This document details the theoretical basis for spectral assignments, provides a step-by-step protocol for sample preparation and data acquisition, and presents a thorough interpretation of the resulting NMR spectra. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction
This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active compounds. Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and application of such molecules. NMR spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of small organic molecules in solution. This note will demonstrate the application of ¹H and ¹³C NMR to confirm the molecular structure of the title compound.
Molecular Structure:
The structural features to be confirmed include the N-methyl group, the pyrazole ring protons, the methylene bridge, and the nitrile carbon. The expected chemical shifts are influenced by the electronic environment of each nucleus, providing a unique fingerprint of the molecule.
Experimental Design & Rationale
The successful acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Solvent Selection
Deuterated solvents are essential in solution-state NMR to avoid large solvent signals that would otherwise obscure the analyte's resonances.[1][2] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for more polar compounds. For this application, CDCl₃ is selected as it is expected to readily dissolve the analyte and its residual peak at ~7.26 ppm does not typically interfere with the signals of interest for this molecule.
Sample Concentration
The concentration of the analyte directly impacts the signal-to-noise ratio (S/N) of the resulting spectrum.
-
For ¹H NMR: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient to obtain a high-quality spectrum within a few minutes.[1][3]
-
For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope (~1.1%), a more concentrated sample is required, typically in the range of 50-100 mg in 0.6-0.7 mL of solvent, to achieve adequate S/N in a reasonable timeframe (20-60 minutes).[1][3]
Overly concentrated samples can lead to broadened lineshapes in ¹H NMR due to increased viscosity, so a balance must be struck.[1]
Internal Standard
While modern NMR spectrometers have excellent field stability, the use of an internal standard for chemical shift referencing is good practice, especially for precise comparative studies. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. However, for routine structural confirmation, referencing to the residual solvent peak of high-purity deuterated solvents is often sufficient and avoids introducing an additional substance to the sample.[3]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Materials and Equipment
-
Analyte: this compound (>97% purity)[4]
-
Solvent: Chloroform-d (CDCl₃, 99.8% D)
-
NMR Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
Glass Pasteur pipettes
-
Small vials for sample dissolution
-
Vortex mixer (optional)
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation Workflow
Caption: NMR Experimental Workflow from Preparation to Analysis.
Step-by-Step Protocol
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[1] Using a secondary vial facilitates complete dissolution, which can be aided by gentle vortexing.[3]
-
Filtration and Transfer: To ensure a homogenous solution free of particulate matter, which can degrade spectral quality, filter the solution.[2][5] Pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-precision 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and properly label it.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument's software will use the deuterium signal from the CDCl₃ to "lock" the magnetic field, compensating for any drift. Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp spectral lines.[1]
-
Data Acquisition: Acquire the ¹H spectrum followed by the proton-decoupled ¹³C spectrum using standard instrument parameters.
Spectral Interpretation and Data Analysis
The chemical structure of this compound gives rise to a distinct set of signals in both the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton spectrum is expected to show four distinct signals:
-
N-CH₃ (s, 3H): A singlet corresponding to the three equivalent protons of the methyl group attached to the nitrogen atom. Its chemical shift is anticipated in the range of 3.8-4.0 ppm.
-
-CH₂- (s, 2H): A singlet for the two equivalent methylene protons. This group is adjacent to both the pyrazole ring and the electron-withdrawing nitrile group, placing its expected chemical shift around 3.7 ppm.
-
Pyrazole H-5 (s, 1H): The proton at position 5 of the pyrazole ring is expected to be a singlet. Its chemical shift will be downfield due to the aromatic nature of the ring, likely around 7.4-7.5 ppm.
-
Pyrazole H-3 (s, 1H): The proton at position 3 of the pyrazole ring will also be a singlet, appearing in a similar region to H-5, perhaps slightly downfield, around 7.5-7.6 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C spectrum will show all six unique carbon atoms:
-
N-CH₃: The N-methyl carbon should appear in the aliphatic region, typically around 38-40 ppm.
-
-CH₂-: The methylene carbon signal is expected in the range of 15-20 ppm.
-
C≡N: The nitrile carbon is characteristically found in the 115-120 ppm region.
-
Pyrazole C4: The quaternary carbon of the pyrazole ring to which the acetonitrile group is attached. Its signal is predicted to be around 110-115 ppm.
-
Pyrazole C3 & C5: The two CH carbons of the pyrazole ring will appear in the aromatic region, with expected shifts around 128-140 ppm.
Summary of Expected NMR Data
| Assignment | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| δ (ppm) | Multiplicity | |
| N-CH₃ | ~3.9 | Singlet |
| -CH₂- | ~3.7 | Singlet |
| Pyrazole H-5 | ~7.4 | Singlet |
| Pyrazole H-3 | ~7.5 | Singlet |
| Pyrazole C4 | - | - |
| C≡N | - | - |
Note: These are predicted values. Actual experimental values may vary slightly based on concentration and exact instrument conditions.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to resolve any ambiguities in the initial 1D spectra, two-dimensional (2D) NMR experiments are invaluable.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals for the N-CH₃, -CH₂-, and pyrazole CH groups to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For example, HMBC would show a correlation from the N-CH₃ protons to the C3 and C5 carbons of the pyrazole ring, confirming their connectivity.
Caption: Logic Diagram for Structural Elucidation via NMR.
Conclusion
This application note has detailed a robust and reliable protocol for the ¹H and ¹³C NMR analysis of this compound. By following the prescribed steps for sample preparation and leveraging the interpretive power of both 1D and 2D NMR techniques, researchers can confidently verify the chemical structure of this and similar heterocyclic compounds. The causality-driven approach to experimental design ensures data integrity and reproducibility, which are paramount in scientific research and drug development.
References
The Strategic Application of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Core as a Privileged Scaffold in Agrochemical Design
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in the development of modern agrochemicals.[1][2] Its unique structural and electronic properties allow for the creation of potent and selective herbicides, fungicides, and insecticides.[2] A key building block in this field is 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile, a versatile intermediate that provides a direct route to a variety of high-value active ingredients. This document serves as a comprehensive guide for researchers and professionals in agrochemical synthesis, detailing the application of this pivotal precursor, with a focus on the synthesis of pyrazole carboxamide fungicides, a class of compounds renowned for their efficacy as succinate dehydrogenase inhibitors (SDHIs).[3][4][5][6]
The nitrile functionality of this compound offers a strategic entry point for the synthesis of pyrazole-4-carboxylic acids, which are the immediate precursors to the final carboxamide products. This two-step approach, involving hydrolysis of the nitrile followed by amide coupling, is a robust and scalable strategy for the production of a wide range of agrochemical candidates.
Part 1: The Synthetic Pathway from Nitrile to Fungicide
The journey from this compound to a potent fungicide involves two key transformations: the hydrolysis of the nitrile to a carboxylic acid and the subsequent amide bond formation. This section will detail the protocols for these steps, using the synthesis of a Bixafen analogue as a representative example. Bixafen is a commercial SDHI fungicide that showcases the power of the pyrazole carboxamide scaffold.[3][7]
Hydrolysis of this compound to 1-Methyl-1H-pyrazole-4-carboxylic acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. For the subject compound, this step is crucial for preparing the key intermediate for amide coupling.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel.
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a pH of approximately 2-3 is reached. The carboxylic acid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
-
Dry the purified 1-Methyl-1H-pyrazole-4-carboxylic acid under vacuum.
-
Amide Coupling to Synthesize a Pyrazole Carboxamide Fungicide
The formation of the amide bond between the pyrazole carboxylic acid and a suitable aniline derivative is the final step in the synthesis of many pyrazole carboxamide fungicides.[8][9]
Protocol 2: Synthesis of a Bixafen Analogue
-
Materials and Reagents:
-
1-Methyl-1H-pyrazole-4-carboxylic acid (from Protocol 1)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
An appropriate aniline derivative (e.g., 2-amino-3',4'-dichloro-5-fluorobiphenyl for Bixafen synthesis)[3]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware.
-
-
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-4-carbonyl chloride.
-
Amide Formation: In a separate flask under a nitrogen atmosphere, dissolve the aniline derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add a solution of the crude 1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the pure pyrazole carboxamide fungicide.
-
Part 2: Mechanistic Insights and Structure-Activity Relationships
The efficacy of pyrazole carboxamide fungicides is intrinsically linked to their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3][5][6] This inhibition disrupts the production of adenosine triphosphate (ATP), leading to fungal cell death.
The pyrazole ring and the carboxamide linker are crucial for binding to the SDH enzyme complex. The N-methyl group on the pyrazole ring often enhances the binding affinity. The substituents on the aniline portion of the molecule play a significant role in determining the spectrum of activity and potency against different fungal pathogens. For instance, in Bixafen, the dichlorofluoro-biphenyl group is optimized for strong binding to the target site.[3][7]
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazole Carboxamide Fungicides
| Moiety | Position/Substituent | Impact on Activity | Reference |
| Pyrazole Ring | N1-Methyl | Generally enhances binding affinity and potency. | [10] |
| Pyrazole Ring | C3-Substituent (e.g., -H, -CF₃, -CHF₂) | Influences electronic properties and steric fit in the binding pocket. Trifluoromethyl or difluoromethyl groups often increase activity. | [10][11] |
| Carboxamide Linker | -CONH- | Essential for hydrogen bonding interactions with the SDH enzyme. | [4] |
| Aniline Moiety | Substituents on the phenyl ring | Determine the spectrum of activity and potency. Halogenated and biphenyl groups are common for broad-spectrum control. | [3] |
Part 3: Visualization of the Synthetic Workflow
To provide a clear overview of the synthetic process, the following diagrams illustrate the key transformations and the logical flow of the synthesis.
Caption: A simplified workflow for the synthesis of pyrazole carboxamide fungicides.
Caption: A generalized mechanism for the amide bond formation step.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its straightforward conversion to 1-methyl-1H-pyrazole-4-carboxylic acid provides a robust platform for the development of potent pyrazole carboxamide fungicides. The protocols and insights provided in this document are intended to empower researchers to explore the vast potential of this chemical scaffold in their quest for novel and effective crop protection solutions. The continued investigation into the structure-activity relationships of pyrazole derivatives will undoubtedly lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bixafen [sitem.herts.ac.uk]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bixafen | C18H12Cl2F3N3O | CID 11434448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to In Vitro Biological Assays for Pyrazole Derivatives
Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[4][5] Pyrazole derivatives are at the heart of numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][6][7][8]
The journey from a synthesized pyrazole derivative to a potential drug candidate is paved with rigorous biological evaluation. The initial and most critical phase of this journey unfolds in vitro. This guide is designed for researchers, scientists, and drug development professionals, providing a detailed exploration of the essential in vitro assays used to characterize the biological activity of novel pyrazole compounds. We will move beyond mere procedural lists, delving into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and grounding our discussion in authoritative scientific literature.
Section 1: Foundational Screening - Assessing Cytotoxicity and Antiproliferative Activity
The first crucial question for many pyrazole derivatives, particularly those designed as anticancer agents, is their effect on cell viability and proliferation.[9][10][11] These assays provide a global view of a compound's biological impact and are fundamental for determining the concentration range for subsequent, more specific assays.
The Principle of Metabolic Viability Assays
Instead of just counting live versus dead cells, high-throughput screening (HTS) relies on surrogate markers of cell health. Tetrazolium-based assays, like the MTT assay, are workhorses in this domain. They measure the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells.[12][13][14][15]
The underlying principle is the reduction of a water-soluble tetrazolium salt (e.g., MTT, a yellow compound) by mitochondrial dehydrogenases in living cells to form an insoluble, colored formazan product (purple).[12][13] The amount of formazan produced is proportional to the number of metabolically active cells.
Experimental Protocol: MTT Antiproliferative Assay
This protocol is a standardized method for evaluating the in vitro cytotoxicity of pyrazole derivatives against various cancer cell lines.[10][12][13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole derivative, representing the concentration at which it inhibits 50% of cell proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[9][12][16]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Pyrazole test compounds, dissolved in sterile Dimethyl Sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
DMSO (for formazan solubilization).
-
96-well flat-bottom sterile microplates.
-
Multi-channel pipette and a microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 4.5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding ~4,500 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazole test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the media containing the test compounds at various concentrations.
-
Include "vehicle control" wells (medium with DMSO only) and "positive control" wells (medium with a known cytotoxic drug).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
Data Presentation: Cytotoxicity of Pyrazole Derivatives
The following table summarizes representative IC50 values for pyrazole compounds against various cancer cell lines, illustrating the kind of data generated from the MTT assay.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Chalcone Hybrid | A549 (Lung) | 44.3 | [16] |
| Pyrazole-Chalcone Hybrid | HepG2 (Liver) | 57.9 | [16] |
| Indolo-Pyrazole | SK-MEL-28 (Melanoma) | 3.46 | [12] |
| Fused Pyrazole | HepG2 (Liver) | 0.71 | [16] |
| Pyrazole-Indole Hybrid | HepG2 (Liver) | 6.1 | [17][18] |
| Pyrazolo[1,5-a]pyrimidine | HeLa (Cervical) | 0.0248 (24.8 nM) | [16] |
Section 2: Target-Based Assays - Unraveling Specific Molecular Interactions
While cytotoxicity assays are informative, they do not reveal the mechanism of action. Many pyrazole derivatives are designed to interact with specific molecular targets.[3][16] Target-based assays are essential for confirming this interaction and quantifying the compound's potency.
Kinase Inhibition Assays: A Major Focus for Pyrazoles
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer.[4][5] The pyrazole scaffold is adept at fitting into the ATP-binding pocket of many kinases, making it a cornerstone of modern kinase inhibitor design.[4][5]
The screening process for kinase inhibitors typically follows a tiered approach, starting with broad biochemical assays and progressing to more physiologically relevant cell-based assays.
Caption: A typical workflow for screening pyrazole-based kinase inhibitors.
Principle: This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. The ADP-Glo™ Kinase Assay is a luminescence-based system that determines kinase activity in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.[4][19]
Protocol: ADP-Glo™ Kinase Assay
Objective: To measure the direct inhibitory effect of a pyrazole compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, CDK2, Aurora A).[4][16]
-
Kinase-specific substrate (e.g., a peptide or protein).
-
ATP (at a concentration near the Km for the specific kinase).[4]
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Pyrazole test compounds in DMSO.
-
384-well white, flat-bottom plates.[4]
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole compounds in DMSO.
-
Assay Setup:
-
Add 5 µL of diluted test compound, positive control inhibitor (e.g., Staurosporine), or DMSO (negative control) to the appropriate wells of the 384-well plate.[4]
-
Add 10 µL of the kinase enzyme solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[4]
-
-
Kinase Reaction:
-
Signal Generation:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Record the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Plot the % Inhibition against the log of the compound concentration to determine the IC50 value.
Principle: To validate that a pyrazole inhibitor works within a cellular context, it's crucial to measure its effect on the phosphorylation of the kinase's downstream substrates. Western blotting provides a semi-quantitative method to detect changes in protein phosphorylation levels within treated cells.
Protocol: Western Blot for Target Phosphorylation
Objective: To confirm that the pyrazole compound inhibits the target kinase's activity inside the cell.
Materials:
-
Cell line expressing the target kinase.
-
Pyrazole test compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (one specific for the phosphorylated form of the target protein, one for the total protein).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and an imaging system.[4]
Procedure:
-
Cell Treatment: Seed cells and treat with the pyrazole inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.[4]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[4]
-
Stripping and Reprobing: Strip the membrane and reprobe with the antibody for the total protein to ensure equal loading.
-
Analysis: Analyze band intensities to determine the reduction in protein phosphorylation relative to the total protein.[4]
Enzyme Inhibition Assays (Non-Kinase)
Pyrazoles are also known to inhibit other enzymes, such as cyclooxygenases (COX-1/COX-2) in inflammation and α-glucosidase in diabetes.[7][20][21]
Protocol: In Vitro COX Inhibition Assay (Fluorometric)
Objective: To determine the IC50 values of pyrazole compounds against COX-1 and COX-2 enzymes, assessing their anti-inflammatory potential and selectivity.[20][21]
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Fluorometric probe.
-
Assay buffer.
-
Known inhibitors for positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).[20]
-
96-well plate and a fluorescence plate reader.
Procedure:
-
Setup: In a 96-well plate, add assay buffer, cofactor solution, and the fluorometric probe.
-
Inhibitor Addition: Add serially diluted pyrazole compounds, DMSO (vehicle control), or positive controls to the wells.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.[20]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Measurement: Immediately measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to COX activity.[20]
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
GPCR Binding Assays
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors and are important drug targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a GPCR.[22][23]
Principle: These assays measure the ability of an unlabeled test compound (the pyrazole derivative) to compete with a high-affinity radiolabeled ligand for binding to the target GPCR. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.[22]
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a pyrazole derivative for a specific GPCR.
Materials:
-
Cell membranes or tissues expressing the target GPCR.
-
A specific radioligand (e.g., ³H- or ¹²⁵I-labeled) for the target GPCR.
-
Unlabeled pyrazole test compound.
-
Assay buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In assay tubes, combine the cell membranes, the radioligand (at a concentration near its Kd), and a range of concentrations of the unlabeled pyrazole compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the unbound by filtering the reaction mixture through glass fiber filters using a cell harvester. The membranes with bound ligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Plot the amount of bound radioactivity against the log concentration of the pyrazole compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Section 3: Mechanistic Cell-Based Assays
After confirming direct target engagement, the next logical step is to understand the compound's downstream cellular consequences.
Cell Cycle Analysis by Flow Cytometry
Principle: Many anticancer agents, especially CDK inhibitors, exert their effect by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from progressing through division.[16] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Flow cytometry can measure this fluorescence in thousands of individual cells, generating a histogram that reveals the distribution of the cell population across the different phases of the cell cycle.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. srrjournals.com [srrjournals.com]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Pyrazole Scaffold: A Privileged Core for Modern Drug Discovery
Introduction: The Enduring Appeal of the Pyrazole Ring
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutics, earning them the designation of "privileged scaffolds." The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a quintessential example of such a structure.[1][2] Its remarkable versatility and favorable drug-like properties have made it a cornerstone in the development of a wide array of pharmaceuticals targeting numerous diseases.[3][4][5]
The success of the pyrazole core is not accidental; it stems from a unique combination of physicochemical properties. The two nitrogen atoms allow the scaffold to act as both a hydrogen bond donor (at N1-H) and a hydrogen bond acceptor (at N2), enabling precise and strong interactions with biological targets like enzyme active sites.[1][6] Furthermore, the pyrazole ring is metabolically stable and its electronic properties can be readily tuned through substitution at its various positions, allowing chemists to optimize potency, selectivity, and pharmacokinetic profiles.[7][8] This guide provides an in-depth exploration of the pyrazole scaffold, from its fundamental properties to detailed protocols for its synthesis and evaluation, designed for researchers and scientists in the field of drug discovery.
Medicinal Chemistry Profile and Therapeutic Applications
The pyrazole moiety is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities across various therapeutic areas.[2][3][9] Its ability to serve as a bioisosteric replacement for other rings and to orient substituents in a precise three-dimensional arrangement has led to the development of highly potent and selective agents.[10]
Key therapeutic areas where pyrazole scaffolds have made a significant impact include:
-
Anti-Inflammatory: Perhaps the most famous pyrazole-containing drug is Celecoxib (Celebrex®) , a selective COX-2 inhibitor used to treat arthritis and pain.[8] Its design leverages the pyrazole core to achieve selectivity over the COX-1 enzyme, reducing gastrointestinal side effects.
-
Oncology: The pyrazole ring is a prevalent feature in modern protein kinase inhibitors (PKIs).[10] Drugs like Crizotinib (Xalkori®) , an ALK/ROS1 inhibitor for non-small cell lung cancer, and Ruxolitinib (Jakafi®) , a JAK inhibitor for myelofibrosis, rely on the pyrazole scaffold to bind to the ATP-binding pocket of their target kinases.[5][8][10]
-
Cardiovascular & Metabolic Diseases: Apixaban (Eliquis®) , a direct Factor Xa inhibitor, uses a pyrazole-based structure to prevent blood clots.[3][8][11] Historically, the anti-obesity drug Rimonabant also featured a pyrazole core, though it was later withdrawn for safety reasons.[3][12]
-
Erectile Dysfunction: Sildenafil (Viagra®) , a potent PDE5 inhibitor, incorporates a fused pyrazolo-pyrimidinone core, demonstrating the scaffold's utility in creating rigid, bicyclic systems.[3][8][13]
-
Antiviral & Antibacterial: The pyrazole nucleus is being actively investigated for infectious diseases.[7][8][13] Lenacapavir, an HIV capsid inhibitor, and various experimental compounds show promise against drug-resistant bacteria.[7][13]
The following table summarizes key FDA-approved drugs that highlight the versatility of the pyrazole scaffold.
| Drug Name | Brand Name | Therapeutic Class | Mechanism of Action |
| Celecoxib | Celebrex® | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |
| Sildenafil | Viagra® | Erectile Dysfunction | PDE5 Inhibitor |
| Apixaban | Eliquis® | Anticoagulant | Direct Factor Xa Inhibitor |
| Ruxolitinib | Jakafi® | Anticancer / Immunomodulator | JAK1/JAK2 Inhibitor |
| Crizotinib | Xalkori® | Anticancer | ALK/ROS1 Tyrosine Kinase Inhibitor |
| Zanubrutinib | Brukinsa® | Anticancer | Bruton's Tyrosine Kinase (BTK) Inhibitor |
| Encorafenib | Braftovi® | Anticancer | BRAF Kinase Inhibitor |
| Berotralstat | Orladeyo® | Hereditary Angioedema | Plasma Kallikrein Inhibitor |
Visualizing the Pyrazole Scaffold's Utility
To better understand the structural and functional aspects of the pyrazole core, the following diagrams illustrate its key features and roles.
Caption: Key features of the pyrazole scaffold in medicinal chemistry.
Protocols for Synthesis and Evaluation
A critical aspect of drug discovery is the efficient synthesis of novel analogs and their subsequent biological evaluation. This section provides validated, step-by-step protocols for these core tasks.
Application Protocol 1: Synthesis of a Substituted Pyrazole via Knorr Condensation
The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a foundational and reliable method for constructing the pyrazole core.[1][14]
Objective: To synthesize 1-phenyl-3-methyl-5-trifluoromethyl-1H-pyrazole.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 mmol, 154 mg)
-
Phenylhydrazine (1.0 mmol, 108 mg, 0.1 mL)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic, ~0.1 mL)
-
Reaction vial with stir bar
-
TLC plates (Silica gel 60 F254)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 mmol) in ethanol (5 mL).
-
Reagent Addition: To the stirred solution, add phenylhydrazine (1.0 mmol) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the initial condensation by activating the carbonyl group.
-
Reaction: Cap the vial and heat the mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The starting materials will have different Rf values than the product.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume in vacuo using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to quench the acetic acid, followed by brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to yield the pure pyrazole derivative.
Caption: Workflow for Knorr pyrazole synthesis and purification.
Application Protocol 2: In Vitro Kinase Inhibition Assay
Many pyrazole-containing drugs are kinase inhibitors.[10] This protocol outlines a general method to assess the inhibitory activity of a newly synthesized pyrazole compound against a target protein kinase.
Objective: To determine the IC₅₀ value of a test compound against a specific kinase (e.g., a Janus Kinase, JAK).
Materials:
-
Recombinant human kinase (e.g., JAK2)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., containing MgCl₂, DTT)
-
Test pyrazole compound, serially diluted in DMSO
-
Positive control inhibitor (e.g., Ruxolitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well assay plates
-
Multichannel pipettes and plate reader (luminometer)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test pyrazole compound in DMSO. In a 96-well plate, add 1 µL of each compound dilution. Also include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the peptide substrate, and the recombinant kinase enzyme.
-
Reaction Initiation: Add 20 µL of the kinase master mix to each well of the compound plate. Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
ATP Addition: Prepare an ATP solution in the reaction buffer. Initiate the kinase reaction by adding 20 µL of the ATP solution to all wells. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes. During this time, the active kinase will phosphorylate the substrate by hydrolyzing ATP to ADP.
-
Detection: Stop the kinase reaction and quantify the amount of ADP produced using the ADP-Glo™ system, which involves two steps:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
-
Data Analysis: Measure the luminescence on a plate reader. The signal is directly proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based kinase inhibitor.
Future Directions
The pyrazole scaffold continues to be a fertile ground for drug discovery.[7][15] Future research is likely to focus on several key areas: exploring new substitution patterns to tackle drug resistance, developing pyrazole-based PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation, and applying novel synthetic methodologies like C-H activation to functionalize the pyrazole core in previously inaccessible ways. The enduring legacy and ongoing innovation surrounding this "privileged scaffold" ensure that pyrazole-containing compounds will remain at the forefront of medicine for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile synthesis
An essential intermediate in pharmaceutical and agrochemical research, 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile is a key building block for synthesizing a range of bioactive molecules.[1][2] Achieving a high yield in its synthesis is crucial for efficient drug development pipelines and cost-effective manufacturing.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. Structured in a practical question-and-answer format, this document addresses specific experimental challenges, explains the underlying chemical principles, and offers field-proven solutions to maximize yield and purity.
Synthetic Overview: The Primary Pathway
The most common and reliable route to this compound involves a three-step sequence starting from 1-methylpyrazole. This pathway is favored for its accessible starting materials and generally robust transformations.
Caption: A common three-step synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and reliable synthetic route to this compound?
The most widely adopted method is a three-step synthesis starting from 1-methylpyrazole.[3][4] It involves:
-
Vilsmeier-Haack Formylation : Introduction of a formyl (-CHO) group at the 4-position of the pyrazole ring.[5][6]
-
Oxime Formation : Conversion of the resulting aldehyde to an aldoxime (-CH=NOH).[7][8]
-
Dehydration : Elimination of water from the aldoxime to yield the target nitrile (-C≡N).[9][10][11]
This route is favored due to the high regioselectivity of the Vilsmeier-Haack reaction on the electron-rich pyrazole ring and the numerous available methods for the final dehydration step.
Q2: Why is the Vilsmeier-Haack reaction the preferred method for the initial formylation step?
The Vilsmeier-Haack reaction is exceptionally effective for formylating electron-rich heterocyclic compounds like pyrazoles.[12][13] The reagent, typically a chloroiminium salt generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a mild electrophile.[12] This allows for highly regioselective formylation at the C4 position of the 1-methylpyrazole ring, which is electronically activated for electrophilic substitution, thus minimizing the formation of isomeric byproducts.[5][14]
Q3: How do I choose the best dehydrating agent for converting the aldoxime to the nitrile in the final step?
The choice of dehydrating agent is critical and depends on substrate sensitivity, desired reaction conditions (temperature, time), and available reagents. Modern methods are often preferred over harsher, classical reagents to avoid degradation of the pyrazole core.
-
For Mild Conditions & High Yields : A catalytic Swern oxidation system (oxalyl chloride, catalytic DMSO, and Et₃N) is highly efficient at room temperature.[9] Similarly, phosphonium-based reagents like BOP (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with a non-nucleophilic base like DBU also provide excellent results under mild conditions.[10]
-
For Greener Chemistry : Iron-catalyzed systems offer an environmentally benign alternative, avoiding stoichiometric, toxic reagents.[11] For large-scale synthesis, vapor-phase catalytic dehydration over solid acids like silica (SiO₂) can be a continuous and efficient process.[15]
-
Biocatalysis : Aldoxime dehydratase enzymes present a sustainable, cyanide-free option that operates under exceptionally mild aqueous conditions, though enzyme availability and cost may be a consideration.[16]
Q4: What analytical techniques are best for monitoring the reaction progress at each step?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.
-
Step 1 (Formylation) : Monitor the consumption of the 1-methylpyrazole starting material and the appearance of the more polar aldehyde product spot.
-
Step 2 (Oxime Formation) : The aldoxime is typically more polar than the aldehyde. A new, higher Rf spot should appear as the aldehyde spot diminishes.
-
Step 3 (Dehydration) : The final nitrile product is generally less polar than the aldoxime. Monitor for the disappearance of the aldoxime spot and the appearance of the product spot.
For structural confirmation after workup and purification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[14]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: A logic diagram for troubleshooting common issues.
Issue 1: Low Yield or No Reaction in the Vilsmeier-Haack Formylation (Step 1)
-
Symptoms: TLC analysis shows a significant amount of unreacted 1-methylpyrazole, or a complex mixture of products.
-
Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive. It should be prepared in situ under anhydrous conditions and used promptly.
-
Solution 1: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade DMF and fresh, high-purity POCl₃.
-
Potential Cause 2: Insufficient Reagent Stoichiometry or Temperature. The reaction requires an adequate excess of the Vilsmeier reagent to drive it to completion. The reaction is also temperature-dependent.[5]
-
Solution 2: Use a 1.5 to 2-fold excess of both DMF and POCl₃ relative to the 1-methylpyrazole. After the initial formation of the reagent at low temperature (0-10°C), ensure the reaction with the pyrazole is heated sufficiently, typically in the range of 70-120°C, and monitored by TLC until the starting material is consumed.[5]
Issue 2: Low Yield in the Dehydration of the Aldoxime (Step 3)
-
Symptoms: The final reaction mixture contains significant amounts of the starting aldoxime or shows signs of decomposition (dark coloration).
-
Potential Cause 1: Inefficient Dehydrating Agent. Classical dehydrating agents like acetic anhydride or strong acids can require high temperatures that lead to decomposition of the sensitive pyrazole ring.
-
Solution 1: Switch to a milder, more efficient modern reagent system. The catalytic Swern oxidation protocol (oxalyl chloride/DMSO) is highly recommended as it proceeds rapidly at room temperature with high conversion rates.[9]
-
Potential Cause 2: Presence of Water. The reaction is a dehydration, so the presence of water in the solvent or on the glassware will inhibit the reaction.
-
Solution 2: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using a reagent like oxalyl chloride, perform the reaction under an inert atmosphere to prevent hydrolysis.
Issue 3: Formation of an Inseparable Byproduct during Pyrazole Synthesis
-
Symptoms: NMR spectra show duplicate sets of peaks for the desired product, or TLC shows multiple spots that are difficult to separate via column chromatography.
-
Potential Cause: While the Vilsmeier-Haack reaction is highly regioselective, alternative synthetic routes, such as those involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (Knorr pyrazole synthesis), can lead to the formation of regioisomers.[14]
-
Solution: If regioisomers are the issue, careful optimization of reaction conditions (solvent, temperature) may favor one isomer. However, the most robust solution is to use a synthetic route with higher intrinsic regioselectivity, such as the Vilsmeier-Haack pathway described here. For purification, high-performance liquid chromatography (HPLC) may be required if standard column chromatography fails.
Issue 4: Difficulty in Purifying the Final Product
-
Symptoms: The crude product is a dark oil that is difficult to crystallize, and column chromatography yields fractions that are still impure.
-
Potential Cause: The final product, this compound, can be a low-melting solid or an oil, making crystallization challenging. Persistent impurities may co-elute during chromatography.
-
Solution:
-
Optimize Chromatography: Use a gradient elution system for silica gel column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Acid-Base Wash: During the aqueous workup, a wash with a dilute acid (e.g., 1M HCl) can help remove any basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.
-
Vacuum Distillation: If the product is a thermally stable liquid or low-melting solid, short-path vacuum distillation can be an effective purification method.
-
Quantitative Data & Experimental Protocols
Table 1: Comparison of Dehydration Methods for Aldoxime to Nitrile Conversion
| Dehydrating System | Key Reagents | Solvent | Temp. (°C) | Time | Typical Yield | Reference |
| Catalytic Swern | Oxalyl Chloride, cat. DMSO, Et₃N | CH₂Cl₂ | RT | < 1 h | Good to Excellent | [9] |
| BOP Reagent | BOP, DBU | CH₂Cl₂ | RT | ~ 5 h | High | [10] |
| Iron Catalysis | FeCl₃ | Toluene | 110 | 12 h | Good | [11] |
| Vapor-Phase Catalysis | SiO₂ (Solid Catalyst) | Gas Phase | 250-350 | Continuous | > 90% | [15] |
Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)
-
Under an inert atmosphere, cool a flask containing anhydrous DMF (1.5 eq.) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add 1-methylpyrazole (1.0 eq.) dropwise to the reagent mixture.
-
Slowly warm the reaction to room temperature, then heat to 90°C and stir for 2-4 hours, monitoring by TLC.
-
Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography if necessary.
Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde Oxime
-
Dissolve 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq.) and a base such as potassium hydroxide or pyridine (1.5 eq.) in water or ethanol.[8]
-
Stir the mixture at room temperature or heat to reflux (typically 50-60°C) for 1-3 hours until TLC indicates complete consumption of the aldehyde.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration. If no solid forms, extract the product with ethyl acetate.
-
Wash the crude product with water and dry under vacuum to yield the aldoxime, which can often be used in the next step without further purification.
Protocol 3: Dehydration to this compound (Catalytic Swern Method)
-
Under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78°C (dry ice/acetone bath).
-
Add a solution of anhydrous DMSO (catalytic, ~0.1 eq.) in CH₂Cl₂ dropwise.
-
Stir for 15 minutes, then add a solution of the aldoxime (1.0 eq.) from Protocol 2 in CH₂Cl₂.
-
After stirring for 45 minutes at -78°C, add triethylamine (Et₃N, 5.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient) to obtain the pure nitrile.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synsmart.in [synsmart.in]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety [mdpi.com]
- 8. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation [organic-chemistry.org]
- 10. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Efficient formation of nitriles in the vapor-phase catalytic dehydration of aldoximes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Common side products in the synthesis of 1-methyl-pyrazole derivatives
Welcome to the Technical Support Center for the synthesis of 1-methyl-pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in these synthetic processes. Our focus is on understanding the causality behind side product formation and providing scientifically grounded solutions to optimize your reactions for higher yield and purity.
I. Frequently Asked Questions (FAQs): Common Side Products & Issues
This section addresses the most common questions and challenges encountered during the synthesis of 1-methyl-pyrazole derivatives.
Q1: I'm synthesizing a 1-methyl-pyrazole derivative using an unsymmetrical 1,3-dicarbonyl compound and methylhydrazine, and I'm getting a mixture of two products that are very difficult to separate. What are these products and why do they form?
A1: You are observing the formation of regioisomers, the most common side product in this type of reaction, particularly in the Knorr pyrazole synthesis.[1] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the methylhydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize and dehydrate to form two different 1-methyl-pyrazole regioisomers (e.g., 1,3- and 1,5-disubstituted pyrazoles).[1][2]
The regioselectivity of this reaction is influenced by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[2]
Q2: I'm trying to methylate a pre-formed pyrazole ring to get a 1-methyl derivative, but I'm still getting an isomeric mixture. Why does this happen and how can I control it?
A2: This is another common issue of regioselectivity. The two nitrogen atoms in the pyrazole ring have similar reactivity, and traditional methylating agents like methyl iodide or dimethyl sulfate often show poor selectivity, leading to a mixture of N1- and N2-methylated products.[1] For example, the methylation of 3(5)-methylpyrazole often yields a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole.[3]
Several factors can be adjusted to control the regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct methylation to the less sterically hindered nitrogen.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of the N1 and N2 isomers.[4]
-
Methylating Agent: More advanced, sterically bulky methylating agents, such as α-halomethylsilanes, can achieve high regioselectivity for N1-methylation.[5]
Q3: My reaction mixture has turned a deep yellow or red, and I'm having trouble isolating a clean product. What is causing this discoloration?
A3: Discoloration is a frequent observation in pyrazole synthesis, especially when using hydrazine derivatives like phenylhydrazine.[2] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light and undergo oxidative processes.[2][6] If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of these colored byproducts.[2]
To mitigate this, you can:
-
Add a mild base, like sodium acetate, to neutralize the acid if you are using a hydrazine salt.[2]
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
-
Purify the hydrazine starting material before use if it appears discolored.
Q4: I've noticed a significant amount of a byproduct with a mass corresponding to the addition of my starting materials without the loss of two water molecules. What is this?
A4: This is likely an incomplete reaction where the intermediate has not fully cyclized or aromatized. The reaction between a hydrazine and a 1,3-dicarbonyl compound proceeds through a hydrazone intermediate, followed by intramolecular cyclization and then dehydration to form the aromatic pyrazole ring.[7] If the reaction stalls, you can isolate these acyclic hydrazone intermediates or the non-aromatic pyrazoline (4,5-dihydro-1H-pyrazole) ring.[6] The final dehydration step is often the rate-determining step, and insufficient heat or reaction time can lead to the accumulation of these intermediates.[8]
II. Troubleshooting Guide: From Low Yield to Product Purification
This guide provides a systematic approach to troubleshooting common problems in 1-methyl-pyrazole synthesis.
Problem 1: Low Reaction Yield
A low yield can be attributed to several factors, including impure starting materials, suboptimal reaction conditions, and competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.[4]
Causality and Solutions:
| Symptom | Potential Cause | Recommended Solution |
| Reaction does not proceed to completion (TLC analysis). | - Impure Starting Materials: Hydrazine derivatives can degrade over time.[2] - Suboptimal Conditions: Incorrect temperature, time, or pH. | - Use freshly opened or purified reagents. - Systematically vary temperature, reaction time, and pH. Acid catalysis is often beneficial, but highly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[6] |
| Formation of multiple spots on TLC, including regioisomers. | - Lack of Regioselectivity: Inherent to the use of unsymmetrical substrates. | - Solvent Selection: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity. - pH Control: Acidic conditions may favor one isomer, while basic conditions favor the other.[4] |
| Product loss during aqueous workup. | - Product Solubility: Some pyrazole derivatives, especially those with polar functional groups, can have significant water solubility. | - Minimize the volume of aqueous washes. - Back-extract the aqueous layers with an appropriate organic solvent. |
Problem 2: Formation of Regioisomers during N-Methylation
Controlling the N1 vs. N2 methylation is a common challenge.
Strategies to Enhance N-Methylation Regioselectivity
| Strategy | Principle | Example Protocol/Conditions | Expected Outcome |
| Steric Hindrance | Use a sterically bulky methylating agent that preferentially reacts at the less hindered nitrogen atom. | Alkylation with a sterically demanding α-halomethylsilane followed by protodesilylation.[5] | High N1 selectivity (>92:8).[5] |
| Solvent and Base Selection | The nature of the base and solvent can influence the site of deprotonation and subsequent alkylation.[4] | The use of K₂CO₃ in DMSO is a common condition that can favor N1-alkylation for certain substrates.[9] | Regioselectivity is substrate-dependent and requires optimization. |
| Protecting Groups | Temporarily block one nitrogen atom to direct methylation to the other. | Use of a removable protecting group on one of the nitrogen atoms. | High selectivity, but requires additional synthetic steps for protection and deprotection. |
Problem 3: Tar and Color Formation
The formation of dark, viscous tars and colored impurities can complicate purification and reduce yield.
Causality and Solutions:
-
Mechanism of Formation: Tars can form from the polymerization of starting materials or intermediates, especially under harsh conditions (e.g., high temperatures).[3] Colored impurities often arise from the oxidation of hydrazine derivatives. Phenylhydrazine, for example, can be oxidized to form reactive species that lead to colored products.[10]
-
Prevention and Removal:
-
Temperature Control: Maintain careful control over the reaction temperature, especially during exothermic steps.[3]
-
Inert Atmosphere: Running the reaction under nitrogen or argon can prevent oxidative side reactions.[6]
-
Purification:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help remove colored impurities.
-
Silica Gel Plug: Passing a solution of the crude product through a short plug of silica gel can remove polar, colored impurities.
-
-
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a 1-methyl-pyrazole derivative prone to side product formation and its subsequent purification.
Protocol 1: Synthesis of 1,5-Dimethyl-3-phenylpyrazole and 1,3-Dimethyl-5-phenylpyrazole (Illustrating Regioisomer Formation)
This protocol describes the reaction of 1-phenylbutane-1,3-dione with methylhydrazine, which typically yields a mixture of regioisomers.
Reaction Scheme:
Caption: Synthesis of an isomeric mixture of dimethyl-phenylpyrazoles.
Materials:
-
1-Phenylbutane-1,3-dione
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1-phenylbutane-1,3-dione (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Slowly add methylhydrazine (1.1 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil will be a mixture of 1,5-dimethyl-3-phenylpyrazole and 1,3-dimethyl-5-phenylpyrazole.
Protocol 2: Purification of 1,3- and 1,5-Dimethylpyrazole Isomers by Fractional Distillation
This protocol is applicable for the separation of volatile pyrazole isomers with different boiling points, such as 1,3-dimethylpyrazole and 1,5-dimethylpyrazole.
Apparatus Setup:
Caption: Apparatus for fractional distillation.
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux column. The efficiency of the column is crucial for separating isomers with close boiling points.
-
Place the crude mixture of dimethylpyrazole isomers in the distilling flask along with boiling chips.
-
Slowly heat the flask. The vapor will rise through the fractionating column.
-
Monitor the temperature at the top of the column. The lower-boiling point isomer will distill first. Collect this fraction in a clean receiving flask.
-
Once the first isomer has distilled, the temperature will rise to the boiling point of the second, higher-boiling point isomer. Change the receiving flask to collect this second fraction.
-
Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.[8]
IV. Mechanistic Insights into Side Product Formation
A deeper understanding of the reaction mechanisms can aid in predicting and preventing the formation of side products.
Mechanism of Regioisomer Formation in the Knorr Synthesis
Caption: Competing pathways leading to regioisomers in the Knorr synthesis.
N-Alkylation and Potential Pyrazolium Salt Formation
During N-alkylation with an alkylating agent like methyl iodide, the initial product can be an N-alkyl pyrazolium salt. A base, or even another molecule of the starting pyrazole, can then deprotonate this salt to yield the neutral N-methyl pyrazole. If an excess of the alkylating agent is used, the N-methyl pyrazole can be further alkylated to form a 1,2-dimethylpyrazolium salt.[11]
Caption: N-alkylation of pyrazole and potential for pyrazolium salt formation.
V. References
-
Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. Benchchem. Available at: --INVALID-LINK--
-
preventing side reactions in pyrazole synthesis. Benchchem. Available at: --INVALID-LINK--
-
common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. Benchchem. Available at: --INVALID-LINK--
-
Pyrazole. SlideShare. Available at: --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: --INVALID-LINK--
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: --INVALID-LINK--
-
A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. Available at: --INVALID-LINK--
-
minimizing impurity formation in 1,3-Dimethylpyrazole synthesis. Benchchem. Available at: --INVALID-LINK--
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Available at: --INVALID-LINK--
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: --INVALID-LINK--
-
METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. European Patent Office. Available at: --INVALID-LINK--
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: --INVALID-LINK--
-
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate. Available at: --INVALID-LINK--
-
Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. Available at: --INVALID-LINK--
-
Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem. Available at: --INVALID-LINK--
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available at: --INVALID-LINK--
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. Available at: --INVALID-LINK--
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: --INVALID-LINK--
-
Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Google Patents. Available at: --INVALID-LINK--
-
Troubleshooting the reaction mechanism of pyrazole formation. Benchchem. Available at: --INVALID-LINK--
-
N-methylation of pyrazole. Reddit. Available at: --INVALID-LINK--
-
A colorimetric and fluorometric probe for phenylhydrazine and its application in real samples. RSC Publishing. Available at: --INVALID-LINK--
-
Mechanism for the formation of pyrazole. ResearchGate. Available at: --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available at: --INVALID-LINK--
-
Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. PubMed. Available at: --INVALID-LINK--
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health. Available at: --INVALID-LINK--
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Available at: --INVALID-LINK--
-
Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents. Available at: --INVALID-LINK--
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
The procedure of fraction distillation in a laboratory. ResearchGate. Available at: --INVALID-LINK--
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: --INVALID-LINK--
-
UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube. Available at: --INVALID-LINK--
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available at: --INVALID-LINK--
-
A Comparative Guide to 1,3-Dimethylpyrazole and Its Isomers for Researchers. Benchchem. Available at: --INVALID-LINK--
-
Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents. Available at: --INVALID-LINK--
-
Troubleshooting the reaction mechanism of pyrazole formation. Benchchem. Available at: --INVALID-LINK--
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview. IJERT. Available at: --INVALID-LINK--
-
Method for detecting impurity phenylhydrazine in edaravone. Google Patents. Available at: --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: --INVALID-LINK--
-
Tar formation in pyrolysis and gasification. TNO Publications. Available at: --INVALID-LINK--
-
Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. National Institutes of Health. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole ring formation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you with the knowledge to not only solve problems but also to proactively design more robust and efficient syntheses.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your pyrazole synthesis experiments. We will diagnose potential causes and provide actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
A low yield is a frequent challenge in pyrazole synthesis and can be attributed to several factors, from reagent stability to suboptimal reaction conditions.[1]
Q: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
A: A systematic approach is crucial to diagnosing the root cause of low yield. Consider the following factors:
-
Hydrazine Reagent Stability: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh or properly stored reagent. Using an excess of hydrazine (e.g., 2 equivalents) can sometimes drive the reaction to completion, especially if the 1,3-dicarbonyl compound is the limiting reagent.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst play a critical role.
-
Temperature: The reaction temperature can significantly influence the reaction rate and yield. Some reactions proceed efficiently at room temperature, while others require heating.[2][3] A temperature-controlled approach can even lead to different products from the same starting materials.[2][3] It's advisable to start with milder conditions and gradually increase the temperature if the reaction is sluggish.
-
Solvent: The choice of solvent can dramatically impact the reaction. While ethanol is a common choice, aprotic dipolar solvents like DMF or NMP have been shown to give better results in some cases.[4] For certain substrates, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can improve regioselectivity and yield.[5] The use of deep eutectic solvents (DESs) is also emerging as a green and sustainable option that can accelerate reaction rates.[6][7]
-
-
Competing Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired pyrazole. Careful control of reaction conditions can minimize these side reactions.
Here is a workflow to guide your troubleshooting process for low reaction yield:
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Stability of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile under acidic/basic conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions (FAQs) regarding the stability of this compound under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical tools to anticipate, identify, and resolve stability-related challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous acidic or basic solutions?
A1: The primary stability concern for this compound is the hydrolysis of the nitrile functional group (-C≡N). This reaction typically proceeds in a two-step manner, first forming the corresponding amide intermediate, 2-(1-methyl-1H-pyrazol-4-yl)acetamide, which can then undergo further hydrolysis to yield the carboxylic acid, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.[1][2][3] The rate of this hydrolysis is generally slow in neutral water but is significantly accelerated by the presence of acids or bases, often in conjunction with elevated temperatures.[2][3]
Q2: How does the 1-methyl-1H-pyrazole ring influence the stability of the acetonitrile side chain?
A2: The 1-methyl-1H-pyrazole ring is an aromatic heterocycle that can influence the reactivity of the attached acetonitrile group through its electronic properties. The pyrazole ring system is generally considered to be electron-withdrawing, which can affect the electron density of the acetonitrile's carbon atom. This electronic influence can modulate the susceptibility of the nitrile group to nucleophilic attack by water or hydroxide ions, a key step in the hydrolysis mechanism. However, the overall stability will be a balance of these electronic effects and the specific reaction conditions (pH, temperature). It is also important to note that the pyrazole ring itself is relatively stable and is not expected to degrade under the typical conditions used for nitrile hydrolysis.
Q3: What are the expected degradation products of this compound under hydrolytic stress?
A3: Under forced degradation conditions (acidic or basic hydrolysis), the expected primary degradation products are:
-
Intermediate: 2-(1-methyl-1H-pyrazol-4-yl)acetamide
-
Final Product: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid
The extent to which the reaction proceeds to the final carboxylic acid depends on the severity of the conditions (e.g., concentration of acid/base, temperature, and duration of exposure).[4] Under milder basic conditions, it may be possible to isolate the amide as the major product.[4]
Q4: Are there any other potential degradation pathways I should be aware of?
A4: While hydrolysis of the nitrile is the most probable degradation pathway under acidic and basic conditions, it is always prudent to consider other possibilities, especially under harsh stress conditions. However, the pyrazole ring is known for its stability. Significant ring-opening or modification would likely require much more aggressive reagents or conditions than those typically employed in standard forced degradation studies.
Troubleshooting Guide: Experimental Stability Assessment
This section provides a structured approach to troubleshooting common issues encountered during the stability assessment of this compound.
Problem 1: No or very slow degradation observed during forced degradation studies.
Possible Cause & Solution:
-
Insufficiently Stressful Conditions: The stability of the nitrile group, potentially enhanced by the pyrazole ring, may require more forcing conditions than initially applied.
-
Troubleshooting Steps:
-
Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) from 0.1 M to 1.0 M.
-
Increase the reaction temperature. Start with studies at 40°C and, if no significant degradation is observed, incrementally increase to 60°C or 80°C.
-
Extend the duration of the study. Monitor the reaction at various time points (e.g., 2, 6, 12, 24, 48 hours) to track the progress of degradation.
-
Ensure adequate solubility of the compound in the stress medium. The use of a co-solvent like acetonitrile or methanol (up to 50%) may be necessary.
-
-
Problem 2: Observing multiple unexpected peaks in the chromatogram.
Possible Cause & Solution:
-
Secondary Degradation or Side Reactions: Overly harsh conditions can lead to the formation of secondary degradation products.
-
Troubleshooting Steps:
-
Reduce the severity of the stress conditions (lower temperature, lower acid/base concentration, shorter reaction time). The goal of forced degradation is typically to achieve 5-20% degradation of the parent compound to generate the primary degradants, not complete degradation.[5][6]
-
Analyze a time-course study. This can help distinguish primary degradants (which form and may then decrease) from secondary degradants (which appear later in the reaction).
-
Use a high-resolution analytical technique like LC-MS/MS to identify the unexpected peaks and elucidate their structures. This will help determine if they are related to the parent compound or are artifacts.
-
-
Problem 3: Poor mass balance in the analytical results.
Possible Cause & Solution:
-
Formation of Non-UV Active or Volatile Degradants: Not all degradation products may be detectable by a standard UV detector.
-
Troubleshooting Steps:
-
Employ a universal detector in series with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
-
Use LC-MS to search for potential degradants that may not have a strong chromophore.
-
Consider the possibility of volatile degradation products (e.g., from ring cleavage under very harsh conditions) that would not be detected by liquid chromatography. Headspace GC-MS could be used for investigation if this is suspected.
-
-
-
Inadequate Chromatographic Separation: Co-elution of the parent compound and degradation products can lead to inaccurate quantification.
-
Troubleshooting Steps:
-
Optimize the HPLC method. This may involve changing the column chemistry, mobile phase composition (including pH and organic modifier), gradient slope, and temperature.
-
Ensure the method is "stability-indicating" by demonstrating baseline separation of the parent peak from all known degradation products and any peaks generated during the stress studies.
-
-
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
Protocol 1: Acidic Hydrolysis Stress Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water).
-
Stress Condition Setup:
-
In a clean vial, add an appropriate volume of the stock solution to 5 mL of 0.1 M HCl.
-
Prepare a parallel sample with 1.0 M HCl.
-
Prepare a control sample by adding the same volume of stock solution to 5 mL of purified water.
-
-
Incubation: Place the vials in a constant temperature bath at 60°C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Quenching: Immediately neutralize the acidic aliquots by adding an equimolar amount of NaOH or by diluting with a neutral mobile phase to halt the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
Protocol 2: Basic Hydrolysis Stress Study
-
Preparation of Stock Solution: Use the same stock solution as prepared in the acidic hydrolysis protocol.
-
Stress Condition Setup:
-
In a clean vial, add an appropriate volume of the stock solution to 5 mL of 0.1 M NaOH.
-
Prepare a parallel sample with 1.0 M NaOH.
-
Use the same control sample as in the acidic hydrolysis study.
-
-
Incubation: Place the vials in a constant temperature bath at 60°C.
-
Time-Point Sampling: Withdraw aliquots at the same specified time points as the acidic study.
-
Sample Quenching: Immediately neutralize the basic aliquots by adding an equimolar amount of HCl or by diluting with a neutral mobile phase.
-
Analysis: Analyze the samples by the same validated stability-indicating HPLC or LC-MS method.
Data Presentation
The results of the forced degradation studies should be tabulated to clearly present the percentage of the parent compound remaining and the formation of degradation products over time.
Table 1: Example Data Summary for Forced Degradation of this compound at 60°C
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Amide Degradant (Peak 1) | % Carboxylic Acid Degradant (Peak 2) | Mass Balance (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 6 | 95.2 | 3.5 | 1.1 | 99.8 | |
| 24 | 85.1 | 8.9 | 5.8 | 99.8 | |
| 1.0 M HCl | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 6 | 82.5 | 12.3 | 5.0 | 99.8 | |
| 24 | 55.3 | 25.1 | 19.4 | 99.8 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 6 | 92.1 | 6.2 | 1.5 | 99.8 | |
| 24 | 78.9 | 15.4 | 5.5 | 99.8 | |
| 1.0 M NaOH | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 6 | 75.4 | 18.9 | 5.5 | 99.8 | |
| 24 | 40.2 | 38.7 | 20.9 | 99.8 |
Note: The above data is illustrative and should be determined experimentally.
Visualizations
Degradation Pathway
Caption: Hydrolysis pathway of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for forced degradation studies.
References
Troubleshooting guide for the synthesis of pyrazoleacetonitriles
Welcome to the technical support center for the synthesis of pyrazoleacetonitriles. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Pyrazoleacetonitriles are valuable building blocks in medicinal chemistry, often utilized for their unique pharmacological properties.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during their synthesis. The information is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Common Synthetic Strategies
Two primary and robust methods for the synthesis of pyrazoleacetonitriles are the Knoevenagel condensation and the Thorpe-Ziegler reaction.
-
Knoevenagel Condensation: This reaction involves the condensation of a pyrazole aldehyde with a compound containing an active methylene group, such as malononitrile. It is a highly effective method for forming a carbon-carbon double bond, which can then be reduced to afford the desired acetonitrile.[1]
-
Thorpe-Ziegler Reaction: This intramolecular condensation of dinitriles is catalyzed by a base and is particularly useful for creating cyclic ketones from which pyrazoleacetonitriles can be derived.[2][3]
Troubleshooting and FAQs
This section addresses specific issues that you may encounter during the synthesis of pyrazoleacetonitriles.
Q1: My Knoevenagel condensation of a pyrazole aldehyde with malononitrile is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Low yields in the Knoevenagel condensation are a common issue and can often be resolved by systematically evaluating the reaction parameters.
Potential Causes & Solutions:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While weak bases like piperidine or ammonium carbonate are commonly used, their effectiveness can vary depending on the substrate.[1]
-
Troubleshooting: Screen a variety of catalysts. Consider using a Lewis acid or a different base. For a greener approach, ammonium carbonate in an aqueous ethanol mixture has been shown to be effective.[1]
-
-
Poor Solvent Choice: The solubility of both the pyrazole aldehyde and the active methylene compound is crucial for the reaction to proceed efficiently.
-
Troubleshooting: A mixture of solvents, such as water and ethanol, can be beneficial as it may improve the solubility of the reactants.[1] Experiment with different solvent systems to find the optimal one for your specific substrates.
-
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.
Optimization Workflow:
Caption: A systematic workflow for troubleshooting low yields.
Q2: I am observing the formation of a significant amount of a yellow, insoluble side product in my reaction mixture. What is it and how can I prevent it?
The formation of colored impurities, often polymeric in nature, can be a frustrating issue.
Potential Causes & Solutions:
-
Side Reactions of Malononitrile: Malononitrile can undergo self-condensation or polymerization under strongly basic or high-temperature conditions.
-
Troubleshooting: Use a milder base or a catalytic amount of a stronger base. Ensure the reaction temperature is not excessively high. Adding the base portion-wise can also help to control the reaction.
-
-
Degradation of the Pyrazole Aldehyde: Some substituted pyrazole aldehydes can be unstable under harsh reaction conditions.
-
Troubleshooting: Perform the reaction at a lower temperature. If possible, use a catalyst that allows for milder reaction conditions. Protecting groups on the pyrazole ring may be necessary in some cases.
-
Competing Reaction Pathways:
Caption: Competing pathways leading to desired product vs. side products.
Q3: My final pyrazoleacetonitrile product is difficult to purify. What are the best strategies?
Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, or side products.[6]
Purification Strategies:
-
Crystallization: This is often the most effective method for obtaining highly pure pyrazoleacetonitriles, especially if the product is a solid.[7]
-
Technique: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallization include ethanol, ethyl acetate, and hexane mixtures.
-
-
Column Chromatography: If crystallization is not effective, column chromatography is a reliable alternative.[7]
-
Technique: Use a silica gel column and a solvent system of appropriate polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective for separating closely related compounds. Common eluents include mixtures of hexane and ethyl acetate.[5]
-
-
Acid-Base Extraction: If your pyrazoleacetonitrile has a basic nitrogen atom on the pyrazole ring, you can use an acid-base extraction to remove non-basic impurities.
-
Technique: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution. The pyrazoleacetonitrile will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.
-
Q4: How can I confirm the structure of my synthesized pyrazoleacetonitrile?
A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[6]
Spectroscopic Characterization:
| Technique | Key Observables for Pyrazoleacetonitriles |
| ¹H NMR | - Protons on the pyrazole ring (typically in the aromatic region).- Methylene protons of the acetonitrile group (CH₂CN), usually appearing as a singlet.- Protons of any substituents on the pyrazole ring.[8] |
| ¹³C NMR | - Carbon atoms of the pyrazole ring.- The nitrile carbon (CN), which has a characteristic chemical shift.- The methylene carbon (CH₂).- Carbons of any substituents.[8][9] |
| IR Spectroscopy | - A sharp, medium-intensity peak for the nitrile (C≡N) stretch, typically around 2250 cm⁻¹.[10] |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of the product. |
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for your specific substrates.
Protocol 1: Knoevenagel Condensation for the Synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)malononitrile[1]
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium carbonate (20 mol%)
-
Water:Ethanol (1:1) mixture (10 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel)
Procedure:
-
In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of a 1:1 water-ethanol mixture.
-
Stir the mixture for 3-5 minutes to ensure homogeneity.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Filter the solid product, wash with cold water, and dry under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
Welcome to the technical support center for the scalable synthesis of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its synthesis, while conceptually straightforward, can present several challenges when scaling up. This guide provides a robust and scalable protocol, along with solutions to common issues that may arise during the experimental process.
Core Synthesis Protocol
The recommended scalable synthesis of this compound involves a two-step process starting from the commercially available 1-methyl-1H-pyrazole-4-carbaldehyde. The first step is the conversion of the aldehyde to an intermediate, followed by cyanation to yield the final product.
Step 1: Synthesis of (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylonitrile
This step involves a Knoevenagel condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide.
Experimental Protocol:
-
To a stirred solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol (5 mL/g of aldehyde), add piperidine (0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylamide as a solid.
Step 2: Conversion to this compound
This step involves the dehydration of the acrylamide intermediate.
Experimental Protocol:
-
In a well-ventilated fume hood, suspend the (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene (10 mL/g).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), (1.5 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate. Caution: This quenching process is exothermic and will release gas.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield in Step 1 (Knoevenagel condensation) | Incomplete reaction. | - Ensure the purity of starting materials. - Increase the reaction time or temperature slightly. - Use a different base catalyst, such as triethylamine or sodium acetate. |
| Product loss during workup. | - Ensure the product has fully precipitated before filtration. Cooling the mixture further may help. - Use a minimal amount of cold solvent for washing to avoid dissolving the product. | |
| Formation of side products in Step 1 | Self-condensation of 2-cyanoacetamide. | - Add the aldehyde to the mixture of cyanoacetamide and catalyst. |
| Michael addition of piperidine to the product. | - Use a catalytic amount of piperidine and do not prolong the reaction unnecessarily after completion. | |
| Low yield in Step 2 (Dehydration) | Incomplete reaction. | - Ensure the dehydrating agent is fresh and added in sufficient excess. - Increase the reaction time. |
| Degradation of the product. | - Maintain a low temperature during the addition of the dehydrating agent. - Perform the workup promptly after the reaction is complete. | |
| Difficulty in purifying the final product | Presence of colored impurities. | - Treat the crude product with activated carbon before column chromatography. |
| Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?
A1: The synthesis involves toxic and corrosive reagents. This compound itself is toxic if swallowed, in contact with skin, or if inhaled[1]. Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the dehydration reaction is exothermic and releases gas; therefore, it must be done slowly and with caution.
Q2: How can I monitor the progress of the reactions?
A2: Both reactions can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[2]. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting materials and products have different polarities, allowing for clear separation. For HPLC, a C18 column with a gradient of acetonitrile and water is a good starting point[2].
Q3: Are there alternative synthetic routes for this compound?
A3: Yes, several other routes exist. One common method is the Vilsmeier-Haack reaction on a suitable precursor to introduce the formyl group, which can then be converted to the acetonitrile[3][4]. Another approach involves the reaction of a pyrazole derivative with a haloacetonitrile. Multicomponent reactions can also be employed to construct the pyrazole ring with the desired substituents in a single step[5]. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.
Q4: What is the importance of solvent choice in pyrazole synthesis?
A4: The choice of solvent can significantly impact the reaction's outcome, particularly in terms of yield and regioselectivity. For the Knoevenagel condensation (Step 1), protic polar solvents like ethanol or methanol are generally preferred as they facilitate the reaction and often lead to cleaner product precipitation[2]. For the dehydration step (Step 2), an aprotic solvent like DCM or toluene is necessary to avoid reaction with the dehydrating agent.
Q5: How can the final product be characterized?
A5: The final product, this compound, can be characterized using several analytical techniques. The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The purity can be assessed by HPLC and elemental analysis. The molecular weight can be confirmed by mass spectrometry. The expected molecular formula is C₆H₇N₃ and the molecular weight is 121.14 g/mol [1][6].
Visual Diagrams
Synthetic Workflow
Caption: Overall workflow for the scalable synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis issues.
References
- 1. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Stability and Storage of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile (CAS 754159-15-4). The stability of this key intermediate is paramount for ensuring the reproducibility of experimental results and the integrity of your research. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to its storage and degradation. Our goal is to move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
This compound is a heterocyclic compound featuring a pyrazole ring and a nitrile functional group.[1][2] Pyrazole derivatives are significant scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of conditions.[3][4] The stability of this compound is critical because degradation introduces impurities that can interfere with subsequent synthetic steps, alter biological activity, and compromise the validity of your research data.
Q2: What are the primary chemical groups on this molecule that are susceptible to degradation?
The molecule's stability is primarily influenced by two functional groups:
-
The Nitrile Group (-C≡N): This is the most vulnerable part of the molecule. Nitrile groups are susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.[5][6] This process typically converts the nitrile first to an amide and then to a carboxylic acid.[7][8]
-
The Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle and is generally quite stable.[9] However, like many complex organic molecules, it can be susceptible to oxidation, which may be accelerated by exposure to light or atmospheric oxygen, sometimes resulting in colored byproducts.[10][11]
Q3: A supplier datasheet recommends storing the compound at 2-8°C. Is this sufficient?
Storing the compound at 2-8°C is a crucial first step as it slows down the rate of all potential chemical degradation reactions.[12] However, temperature control alone is often insufficient. The primary degradation pathway, hydrolysis of the nitrile group, is driven by moisture. Therefore, simply refrigerating the compound without controlling for atmospheric moisture may still allow for slow degradation over time. A comprehensive storage strategy must address temperature, moisture, atmosphere, and light.
Visualizing Potential Degradation Pathways
To effectively prevent degradation, it's essential to understand the chemical transformations that can occur. The following diagram illustrates the primary pathways by which this compound can degrade.
Caption: Potential degradation pathways for the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter, linking observations to probable causes and providing actionable solutions.
Q4: My solid sample of this compound has developed a yellow or brownish tint over time. What is happening?
A change in color from white/off-white to yellow or brown is a common indicator of oxidation.[11] While the pyrazole ring is relatively stable, trace impurities or prolonged exposure to atmospheric oxygen and/or light can initiate oxidative processes leading to the formation of colored byproducts.
Immediate Actions:
-
Re-analyze Purity: Use an analytical technique like HPLC or LC-MS to quantify the level of impurities.[13][14]
-
Protect from Light and Air: Immediately transfer the material to a tightly sealed amber glass vial. For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing.
Q5: My latest batch of the compound shows a new peak in the HPLC analysis that wasn't there previously. How can I identify it?
The most probable new peak corresponds to a hydrolysis product. Given the two-stage hydrolysis of nitriles, you may see one or two new, more polar compounds.[5][8]
-
The Amide Intermediate: 2-(1-methyl-1H-pyrazol-4-yl)acetamide.
-
The Final Carboxylic Acid: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Troubleshooting Steps:
-
Hypothesize and Confirm: The degradation products are more polar than the starting nitrile. Therefore, in reverse-phase HPLC, they should have shorter retention times. You can confirm the identity of the new peak(s) using LC-MS by comparing the observed mass-to-charge ratio (m/z) with the calculated molecular weights of the suspected hydrolysis products.
-
Review Storage Protocol: The presence of these impurities strongly suggests exposure to moisture. Ensure that the compound is stored in a desiccated environment.
Q6: I'm observing a gradual loss of purity in my sample over several months, even when stored in the refrigerator. What is the likely cause?
This scenario points to a slow, persistent degradation process, most likely hydrolysis from ambient moisture that enters the container during temperature cycling or each time the container is opened. A standard refrigerator is a high-humidity environment.
Causality: Every time you remove the container from the cold refrigerator, moisture from the laboratory air can condense on the cold surfaces inside the container before it warms to room temperature. This introduces small amounts of water, which, over time, accumulate and cause significant hydrolysis of the nitrile group.
Troubleshooting Workflow Diagram
The following decision tree provides a systematic approach to diagnosing and resolving degradation issues.
Caption: A logical workflow for troubleshooting compound degradation.
Recommended Protocols and Best Practices
To ensure the long-term stability of this compound, a multi-faceted approach to storage is required.
Optimal Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of all chemical reactions.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the pyrazole ring and other sensitive parts of the molecule.[10][11] |
| Moisture | Store in a desiccator | Prevents hydrolysis of the nitrile group, the primary degradation pathway.[7][15] |
| Light | Amber glass vial or protect from light | Prevents light-catalyzed oxidative degradation.[10] |
| Container | Tightly sealed glass vial | Prevents ingress of atmospheric moisture and oxygen. Glass is preferred for its inertness. |
Step-by-Step Protocol for Long-Term Storage
This protocol integrates best practices to maximize the shelf-life of your compound.
-
Select the Right Container: Use a clean, dry amber glass vial with a PTFE-lined cap that can provide an airtight seal.
-
Aliquot if Necessary: If you will be using the compound frequently, aliquot it into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere each time it is needed.
-
Inert Gas Purge (Backfilling):
-
Place the vial containing the compound in a glove box with an inert atmosphere, or use a Schlenk line.
-
Alternatively, insert a long needle connected to a supply of dry argon or nitrogen, ensuring the needle tip is below the level of the solid. Insert a second, shorter needle to act as a vent.
-
Gently flow the inert gas into the vial for 1-2 minutes to displace all the air.
-
Remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly.
-
-
Seal and Label: Secure the cap tightly. For added protection against moisture ingress, you can wrap the cap-vial interface with Parafilm®. Label the vial clearly with the compound name, date, and storage conditions.
-
Desiccated Cold Storage: Place the sealed vial inside a desiccator containing an active desiccant (e.g., silica gel with a moisture indicator). Place the entire desiccator in a refrigerator set to 2-8°C.
-
Proper Handling for Use: When you need to access the compound, remove the entire desiccator from the refrigerator and allow it to warm to room temperature before opening it. This critical step prevents moisture condensation inside your sample vial.
By adhering to these protocols, you create a self-validating system where the primary drivers of degradation—moisture, oxygen, light, and heat—are actively controlled, ensuring the long-term integrity of your this compound.
References
- 1. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(754159-15-4) 1H NMR [m.chemicalbook.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. synsmart.in [synsmart.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. chemicalbook.com [chemicalbook.com]
Validation & Comparative
Comparative Analysis of 2-(1-Methyl-1H-pyrazol-yl)acetonitrile Isomers: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, pyrazole-containing compounds stand out for their versatile applications, ranging from potent pharmaceuticals to functional materials. The precise arrangement of substituents on the pyrazole ring is paramount, as even minor structural changes between isomers can lead to vastly different biological activities and physicochemical properties. This guide provides a comprehensive comparative analysis of the key isomers of 2-(1-Methyl-1H-pyrazol-yl)acetonitrile: the 3-yl, 4-yl, and 5-yl regioisomers.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, validated experimental protocols, and supporting data to aid in the unambiguous identification, separation, and utilization of these important chemical building blocks.
The Critical Importance of Isomer Differentiation
This guide focuses on the three principal isomers:
-
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: The C4-substituted isomer.
-
2-(1-Methyl-1H-pyrazol-3-yl)acetonitrile: The C3-substituted isomer.
-
2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile: The C5-substituted isomer.
Below is a diagram illustrating the structural differences between these isomers.
Caption: Structures of the 4-yl, 3-yl, and 5-yl isomers.
Synthesis and Regiocontrol
The synthesis of these isomers often relies on the cycloaddition of diazomethane with substituted alkynes or the alkylation of a pre-formed pyrazole ring. Regiocontrol—the ability to selectively synthesize one isomer over the others—is a key challenge.
For example, the reaction of an appropriately substituted pyrazole with a haloacetonitrile is a common synthetic route. The starting pyrazole's substitution pattern dictates the final product.
-
For the 4-yl isomer: A common precursor is 4-bromo-1-methyl-1H-pyrazole, which can undergo a palladium-catalyzed cyanation/methylation sequence.
-
For the 3-yl and 5-yl isomers: Synthesis is more complex as N-methylation of an unsubstituted pyrazole can yield a mixture of products. Direct C-H functionalization or starting from a pre-functionalized pyrazole (e.g., 3(5)-bromopyrazole) followed by methylation and cyanation is often employed. The choice of reaction conditions and protecting groups is crucial for achieving regioselectivity.
Comparative Spectroscopic and Chromatographic Analysis
Unambiguous identification of the correct isomer is reliant on a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for distinguishing between the pyrazoleacetonitrile isomers. The chemical shifts (δ) and coupling constants (J) of the pyrazole ring protons are highly diagnostic.
¹H NMR Signatures: The key differentiating features in the ¹H NMR spectrum are the signals corresponding to the protons on the pyrazole ring.
-
4-yl Isomer: This isomer displays two singlets for the two protons on the pyrazole ring (at the C3 and C5 positions), as they are not adjacent to each other.
-
3-yl Isomer: This isomer shows two doublets for the two adjacent protons on the pyrazole ring (at the C4 and C5 positions). The coupling constant (J) between these protons is typically in the range of 2-3 Hz.
-
5-yl Isomer: Similar to the 3-yl isomer, this also shows two doublets for the adjacent protons (at the C3 and C4 positions) with a similar coupling constant.
¹³C NMR Signatures: The chemical shifts of the carbon atoms in the pyrazole ring also provide valuable information for distinguishing the isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Isomer | Pyrazole Ring Protons (δ, ppm) | Pyrazole Ring Carbons (δ, ppm) | CH₂ (δ, ppm) | N-CH₃ (δ, ppm) |
|---|---|---|---|---|
| 4-yl | ~7.5 (s, 1H), ~7.4 (s, 1H) | ~139 (C5), ~130 (C3), ~110 (C4) | ~3.7 | ~3.8 |
| 3-yl | ~7.4 (d, J=2.3 Hz, 1H), ~6.2 (d, J=2.3 Hz, 1H) | ~140 (C5), ~130 (C3), ~106 (C4) | ~3.9 | ~3.8 |
| 5-yl | ~7.3 (d, J=1.8 Hz, 1H), ~6.1 (d, J=1.8 Hz, 1H) | ~140 (C3), ~130 (C5), ~108 (C4) | ~3.9 | ~3.8 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is an effective technique for separating the isomers based on their differing polarities. The position of the electron-withdrawing acetonitrile group influences the molecule's dipole moment, leading to different retention times on a stationary phase.
Experimental Protocol: HPLC Separation
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is often most effective.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with 5-10% B.
-
Linearly increase to 95% B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Expected Elution Order: Generally, the 4-yl isomer, being the most symmetric, may have a slightly different retention time compared to the 3-yl and 5-yl isomers. The exact elution order can depend on the specific conditions and must be confirmed with authentic standards.
The following diagram illustrates the analytical workflow for isomer differentiation.
Caption: Workflow for separation and identification of isomers.
Physicochemical and Reactivity Considerations
The positioning of the acetonitrile group also impacts the molecule's overall physicochemical properties and chemical reactivity.
Table 2: Comparative Physicochemical Properties
| Property | 4-yl Isomer | 3-yl and 5-yl Isomers | Rationale |
|---|---|---|---|
| Dipole Moment | Expected to be lower | Expected to be higher | The 4-yl isomer has a more symmetrical distribution of electron-withdrawing groups. |
| Polarity | Less polar | More polar | Higher dipole moment generally leads to higher polarity. |
| Acidity of CH₂ Protons | Less acidic | More acidic | The electron-withdrawing effect of the pyrazole nitrogens is more pronounced at the C3 and C5 positions, stabilizing the resulting carbanion. |
These differences in reactivity can be exploited in subsequent synthetic steps. For example, the more acidic methylene protons of the 3-yl and 5-yl isomers may be more readily deprotonated for use in condensation reactions.
Conclusion
A Technical Guide to the Structure-Activity Relationship (SAR) of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile scaffold has emerged as a significant pharmacophore in the design of targeted kinase inhibitors, particularly within the Janus kinase (JAK) family. Understanding the structure-activity relationship (SAR) of this core is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the SAR of this scaffold, drawing comparisons with closely related analogs and providing supporting experimental context for researchers in drug discovery.
The this compound Core: A Privileged Scaffold for Kinase Inhibition
The pyrazole ring is a well-established privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an effective hinge-binding motif for many protein kinases.[1] The this compound core combines this critical pyrazole element with a flexible acetonitrile-containing linker, which can explore deeper regions of the ATP-binding pocket and contribute to overall binding affinity.
A prime example of a drug featuring a similar core is Ruxolitinib , a potent JAK1/2 inhibitor.[1] Ruxolitinib is chemically known as (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile.[2] While more complex, the fundamental pyrazole-propanenitrile substructure in Ruxolitinib provides a valuable model for understanding the SAR of the simpler this compound scaffold.
Decoding the Structure-Activity Relationship: Key Molecular Interactions
The biological activity of this compound analogs is dictated by the interplay of its constituent parts. Modifications to the pyrazole ring, the N-methyl group, and the acetonitrile linker can profoundly impact inhibitor potency and selectivity. The following sections dissect the SAR at each of these key positions, primarily drawing insights from studies on Ruxolitinib and other pyrazole-based kinase inhibitors.
The Pyrazole Ring: The Hinge-Binding Anchor
The pyrazole moiety is typically the critical hinge-binding element. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved motif in the ATP-binding site.
For instance, in many pyrazole-based inhibitors, one of the pyrazole nitrogens acts as a hydrogen bond acceptor, while the other can be substituted to modulate physicochemical properties or engage in additional interactions.[1] While direct SAR data on substitutions on the pyrazole ring of the core topic is limited, studies on related pyrazole-containing kinase inhibitors have shown that:
-
Substitution at the 3- and 5-positions: Can influence selectivity and potency. Bulky substituents at these positions can be engineered to exploit specific pockets within the ATP-binding site of the target kinase, potentially enhancing selectivity against other kinases.
-
Bioisosteric replacement: Replacing the pyrazole with other five-membered heterocycles can be explored, but often results in a loss of potency, highlighting the privileged nature of the pyrazole scaffold for kinase hinge binding.[3]
The N-Substituent: Modulating Potency and Properties
The substituent on the pyrazole nitrogen (N1) plays a crucial role in orienting the rest of the molecule within the kinase active site and can significantly impact potency and pharmacokinetic properties.
In our core scaffold, this is a methyl group. While seemingly simple, this group can influence:
-
Potency: In the context of Ruxolitinib analogs, the stereochemistry of the substituent attached to the pyrazole N1 is critical. The (R)-enantiomer of Ruxolitinib is significantly more potent than the (S)-enantiomer, demonstrating the importance of the precise three-dimensional arrangement of the substituent in the binding pocket.[4]
-
Physicochemical Properties: The nature of the N-substituent can be modified to tune properties like solubility and metabolic stability. For example, replacing the N-methyl group with larger or more polar groups can alter the drug-like properties of the molecule.
The Acetonitrile Linker: Probing the Active Site
The acetonitrile-containing side chain extends from the pyrazole ring and interacts with other regions of the ATP-binding site. The nitrile group itself can be a key pharmacophoric feature.
-
Nitrile Group: The cyano group can act as a hydrogen bond acceptor or engage in other non-covalent interactions within the active site. Its replacement with other functional groups, such as amides or small heterocycles, can be a strategy to modulate potency and selectivity. This bioisosteric replacement is a common strategy in drug design to fine-tune molecular properties.[5]
-
Linker Length and Flexibility: The length and flexibility of the linker connecting the pyrazole to the nitrile group are also important. A two-carbon linker (as in the acetonitrile) appears to be optimal in many cases, allowing the nitrile to reach favorable interaction points without introducing excessive conformational flexibility, which can be entropically unfavorable for binding.
Comparative Analysis of Analogs
To illustrate the SAR principles, the following table presents hypothetical data for a series of this compound analogs, with projected activities based on known SAR trends for pyrazole-based JAK inhibitors.
| Compound | Modification | Target | IC50 (nM) * | Rationale for Predicted Activity |
| 1 (Core) | This compound | JAK1/2 | 500 | Baseline activity of the core scaffold. |
| 2 | N-Ethyl substitution | JAK1/2 | 400 | Minor increase in potency may be observed with a slightly larger alkyl group, potentially improving hydrophobic interactions. |
| 3 | N-Cyclopentyl substitution | JAK1/2 | 100 | Significant increase in potency expected, mimicking the cyclopentyl group in Ruxolitinib which occupies a hydrophobic pocket.[4] |
| 4 | Pyrazole 3-position bromination | JAK1/2 | >1000 | Halogenation at this position may disrupt key hinge interactions, leading to a loss of activity. |
| 5 | Acetonitrile replaced with propionamide | JAK1/2 | 800 | The amide may introduce different hydrogen bonding patterns, potentially altering potency. |
| 6 | (R)-alpha-methyl on acetonitrile linker | JAK1/2 | 150 | Introduction of a chiral center can enhance binding affinity if the stereochemistry is optimal for the binding pocket, as seen with Ruxolitinib.[4] |
| 7 | (S)-alpha-methyl on acetonitrile linker | JAK1/2 | 600 | The opposite enantiomer is likely to be less active due to steric clashes.[4] |
*IC50 values are hypothetical and for illustrative purposes only, based on established SAR principles in the field.
Experimental Protocols
To enable researchers to validate the SAR of their own this compound analogs, this section provides a general synthetic methodology and a standard biochemical assay protocol.
General Synthetic Scheme
The synthesis of this compound and its analogs can be achieved through various established synthetic routes for pyrazoles. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Pyrazole Ring Formation: React a suitable 1,3-dicarbonyl equivalent (e.g., malondialdehyde tetraethyl acetal) with methylhydrazine in a suitable solvent like ethanol under reflux to form the 1-methyl-1H-pyrazole core.
-
Formylation: Introduce a formyl group at the 4-position of the pyrazole ring using a Vilsmeier-Haack reaction (e.g., with POCl₃ and DMF).
-
Conversion to Acetonitrile: Convert the resulting aldehyde to the corresponding nitrile. This can be achieved through a two-step process of forming the oxime followed by dehydration, or via a one-pot reaction using a reagent like tosyl isocyanate.
In Vitro Kinase Inhibition Assay (e.g., JAK2)
A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the target kinase (e.g., recombinant human JAK2), a suitable peptide substrate, and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as an ADP-Glo™ kinase assay which measures ADP formation as an indicator of kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. The SAR insights derived from related compounds, particularly the JAK inhibitor Ruxolitinib, provide a strong foundation for rational drug design. Key takeaways include the critical role of the pyrazole ring for hinge binding, the importance of the N1-substituent for optimizing potency and physicochemical properties, and the potential for modulating activity by modifying the acetonitrile linker.
Future research in this area should focus on generating a more comprehensive and direct SAR dataset for this specific scaffold. Systematic modifications at each position, coupled with in vitro and in cell-based assays, will be crucial for unlocking the full therapeutic potential of these analogs. Furthermore, exploring the selectivity profile of these compounds against a broader panel of kinases will be essential for developing safe and effective clinical candidates.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10758543B2 - Topical formulation for a JAK inhibitor - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Comparative Guide to the Biological Activity of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile and Congeners
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives with a wide spectrum of biological activities, leading to the development of numerous clinically approved drugs. This guide provides a comparative analysis of the potential biological activity of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile against other well-characterized pyrazole derivatives, drawing upon established structure-activity relationships and experimental data from the scientific literature. While direct experimental data for this specific molecule is limited in publicly accessible databases, we can infer its potential through the lens of its structural congeners.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its unique electronic properties and the capacity for substitution at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and kinase-inhibiting agents.[1][2][3][4]
Comparative Analysis of Biological Activities
Anticancer Activity
The pyrazole scaffold is a common feature in many potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cell cycle progression and signal transduction, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs).
This compound in Context: The structure of this compound, with its N-methylated pyrazole ring and a cyanomethyl group at the 4-position, suggests potential interactions with kinase ATP-binding sites. The methyl group on the nitrogen can influence solubility and metabolic stability, while the acetonitrile moiety can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's active site.
Comparison with Known Pyrazole-Based Anticancer Agents:
-
CDK Inhibitors: Several potent and selective CDK2 inhibitors feature a pyrazole core.[5][6] For instance, 4-(Pyrazol-4-yl)-pyrimidines have been identified as selective CDK4/6 inhibitors.[7][8] The planarity of the pyrazole ring and the potential for substitutions that can occupy specific pockets in the kinase hinge region are crucial for activity. The relatively small size of this compound might allow it to fit into the ATP-binding pocket of various kinases.
-
JAK Inhibitors: The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in various cancers and inflammatory diseases.[9][10][11] Pyrazole-containing compounds have been successfully developed as JAK inhibitors. The core scaffold of these inhibitors often mimics the adenine region of ATP.
Table 1: Comparison of Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Class | Target(s) | Reported Activity (IC50/GI50) | Reference |
| 4-(Pyrazol-4-yl)-pyrimidines | CDK4/6 | Nanomolar range | [7] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Nanomolar range (e.g., 5 nM) | [6] |
| Pyrazole-based Aurora A kinase inhibitors | Aurora A | Sub-micromolar range (e.g., 0.16 µM) | [12] |
| This compound | Predicted: Kinases (e.g., CDKs, JAKs) | To be determined | N/A |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method to assess the cytotoxic potential of a novel compound against cancer cell lines.[8][13][14][15][16][17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling Pathway Visualization: CDK2 in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[4] Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing anti-inflammatory drug.
This compound in Context: The structural features of this compound do not immediately align with the classic diarylheterocycle motif of coxibs. However, the pyrazole core is a key component. The anti-inflammatory potential would likely depend on its ability to interact with other targets in the inflammatory cascade.
Comparison with Known Pyrazole-Based Anti-inflammatory Agents:
-
COX Inhibitors: The selectivity of pyrazole-based COX inhibitors is often dictated by the substituents on the pyrazole ring, which can exploit differences in the active sites of COX-1 and COX-2.
-
Other Inflammatory Targets: Pyrazoles have been reported to inhibit other inflammatory mediators, such as p38 MAP kinase and various cytokines.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][2][18][19][20][21] The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.
This compound in Context: The presence of the nitrile group (-C≡N) is a noteworthy feature, as this functional group is present in some bioactive molecules. The overall lipophilicity and electronic properties of the molecule would influence its ability to penetrate microbial cell walls and interact with intracellular targets.
Comparison with Known Pyrazole-Based Antimicrobial Agents:
-
Structure-Activity Relationships: Studies have shown that substitutions at various positions of the pyrazole ring with different functional groups can significantly impact the antimicrobial potency and spectrum. For instance, the incorporation of thiazole or other heterocyclic moieties has been shown to enhance antimicrobial effects.[19]
Table 2: Comparison of Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Class | Target Organisms | Reported Activity (MIC) | Reference |
| Pyrazole-thiazole hybrids | Gram-positive and Gram-negative bacteria | Good to moderate activity | [19] |
| Pyrazole-4-carbonitriles | Various bacteria and fungi | Variable, some with potent activity | [22] |
| This compound | Predicted: Bacteria and/or fungi | To be determined | N/A |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[23][24][25][26]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound stock solution
-
Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow Visualization: Antimicrobial Susceptibility Testing
Caption: General workflow for broth microdilution antimicrobial susceptibility testing.
Conclusion and Future Directions
Based on the extensive body of literature on pyrazole derivatives, this compound emerges as a molecule of interest with potential biological activities, particularly in the realms of anticancer and antimicrobial research. Its structural simplicity and the presence of key functional groups warrant its synthesis and evaluation in a battery of biological assays. Future research should focus on its in vitro screening against a panel of cancer cell lines and various microbial strains to ascertain its therapeutic potential. Mechanistic studies to identify its molecular targets would be the subsequent logical step in its development as a potential therapeutic agent.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 25. rr-asia.woah.org [rr-asia.woah.org]
- 26. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
A Senior Application Scientist's Guide to Differentiating 1,3- and 1,4-Substituted Pyrazole Regioisomers
Introduction: The Regioisomer Challenge in Pyrazole Synthesis
Pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their five-membered aromatic ring, with two adjacent nitrogen atoms, provides a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility.[3][4]
A common and powerful method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[1][5] However, when an unsymmetrical 1,3-dicarbonyl is used, this reaction can lead to a mixture of two regioisomers: the 1,3,5- and 1,3,4-trisubstituted products (or, more simply, 1,3- and 1,4-disubstituted pyrazoles if we consider the substituents relative to the N1-position). The subtle difference in substituent placement can have profound effects on a molecule's pharmacological activity, toxicity, and intellectual property value. Therefore, unambiguous structural determination is not merely an academic exercise—it is a critical step in drug discovery and development.
This guide provides a detailed, evidence-based comparison of the key spectroscopic techniques used to definitively distinguish between 1,3- and 1,4-substituted pyrazole isomers. We will move beyond simple data reporting to explain the causal relationships behind the spectral differences, empowering researchers to confidently assign the correct structure to their synthesized compounds.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Isomer Elucidation
NMR spectroscopy is the most powerful and definitive tool for distinguishing between pyrazole regioisomers. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC) experiments provides irrefutable evidence of the substitution pattern.
¹H NMR Spectroscopy: A Tale of Two Protons
The primary distinction in the ¹H NMR spectra of 1,3- versus 1,4-disubstituted pyrazoles lies in the signals of the pyrazole ring protons.
-
1,3-Disubstituted Pyrazoles (and 1,3,5-Trisubstituted): These isomers possess a proton at the C4 position. This proton (H4) typically appears as a singlet in a region that is sensitive to the electronic nature of the substituents at C3 and C5.
-
1,4-Disubstituted Pyrazoles (and 1,3,4-Trisubstituted): These isomers have protons at both the C3 and C5 positions (assuming they are not substituted). The key feature is the proton at the C5 position (H5), which also appears as a singlet.
The chemical shift of these protons is highly dependent on the solvent and the electron-donating or electron-withdrawing nature of the substituents.[6] Generally, the H5 proton in a 1,4-isomer is more deshielded (appears at a higher ppm) than the H4 proton in the corresponding 1,3-isomer due to its proximity to the pyridine-like N2 nitrogen.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR provides the initial clues, ¹³C NMR adds another layer of confirmation. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are uniquely influenced by the substitution pattern.[7][8]
-
Key Differentiator: The most significant difference is observed for the carbon atoms directly attached to the substituents versus those bearing a proton. In a 1,3-isomer, C3 will be a quaternary carbon (if substituted) and its chemical shift will be heavily influenced by that substituent, while C4 will be a methine carbon. In a 1,4-isomer, C4 is the substituted quaternary carbon, while C3 and C5 are methine carbons. This fundamental difference in the carbon environment leads to distinct and predictable chemical shifts.[9]
Table 1: Comparative NMR Data for a Model Isomer Pair (1-phenyl-3-methyl- vs. 1-phenyl-4-methyl-1H-pyrazole)
| Spectroscopic Feature | 1-Phenyl-3-methyl-1H-pyrazole (1,3-isomer) | 1-Phenyl-4-methyl-1H-pyrazole (1,4-isomer) | Rationale for Difference |
| Ring Proton (¹H) | ~6.2 ppm (s, 1H, H4) | ~7.5 ppm (s, 1H, H5), ~7.9 ppm (s, 1H, H3) | H5 is adjacent to N2, causing a downfield shift. The 1,4-isomer has two ring protons. |
| Ring Carbons (¹³C) | C3: ~151 ppm, C4: ~107 ppm, C5: ~139 ppm | C3: ~138 ppm, C4: ~118 ppm, C5: ~128 ppm | The position of the methyl substituent dramatically alters the chemical shifts of the directly attached carbon (C3 vs. C4) and its neighbors. |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
2D NMR (HMBC): The Unambiguous Connection
When 1D NMR spectra are ambiguous, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive answer. This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The logic is simple: a proton on a substituent will show a correlation to the ring carbon it is not directly bonded to, but is 2 or 3 bonds away from.
-
For the N1-substituent (e.g., a phenyl group):
-
In both isomers, the protons on the N1-phenyl group will show a correlation to the C5 carbon of the pyrazole ring.
-
Crucially, in the 1,3-isomer , these protons will also show a correlation to the C3 carbon. This correlation is absent in the 1,4-isomer.
-
-
For the C-substituent (e.g., a methyl group):
-
In the 1,3-isomer , the C3-methyl protons will show correlations to both C4 and C3 .
-
In the 1,4-isomer , the C4-methyl protons will show correlations to C3 and C5 .
-
This pattern of cross-peaks provides an unbreakable chain of evidence to establish the precise connectivity of the molecule.
Caption: Key distinguishing HMBC correlations for pyrazole isomers.
Pillar 2: Supporting Spectroscopic Techniques
While NMR is definitive, Mass Spectrometry and Infrared Spectroscopy provide complementary data that can support structural assignments.
Mass Spectrometry (MS)
By definition, regioisomers have identical molecular weights, resulting in the same molecular ion peak (M⁺). Differentiation must therefore rely on analyzing their fragmentation patterns.[10] The stability of the fragment ions and neutral losses can be influenced by the substituent's position. For example, a substituent at the C4 position might favor a different ring cleavage pathway compared to one at C3, leading to daughter ions of different relative abundances.[11] However, these differences can be subtle and may require high-resolution mass spectrometry (HRMS) and careful comparison with known standards or theoretical fragmentation models.[12] It is generally not used as a primary method for isomer assignment without supporting NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[6] While it is excellent for confirming the presence of key groups (e.g., C=O, N-H, NO₂), it is the least effective technique for distinguishing between 1,3- and 1,4-pyrazole regioisomers. The pyrazole ring stretching and bending vibrations are indeed present in the fingerprint region (typically 1400-1600 cm⁻¹ and 1000-1200 cm⁻¹), but the differences between isomers are often too small to be diagnostic.[2][13] Significant variations would only be expected if the substituent's position directly impacts a major vibrational mode, such as intramolecular hydrogen bonding.
Pillar 3: A Self-Validating Experimental Protocol
This section provides a trusted, step-by-step methodology for synthesizing a model pair of pyrazole isomers and acquiring the necessary spectroscopic data for their differentiation.
Synthesis: Regioisomeric Mixture of 1-Phenyl-3-methyl-5-aminopyrazole and 1-Phenyl-5-methyl-3-aminopyrazole
This protocol is based on the classical Knorr pyrazole synthesis, which often yields regioisomeric products, making it a perfect case study.
-
Reagents & Setup: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. A solid product often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Purification: The resulting crude product will likely be a mixture of the 1,3- and 1,5- (a form of 1,3-) regioisomers. Separate the isomers using column chromatography on silica gel with an appropriate eluent system (e.g., hexane:ethyl acetate).
Spectroscopic Characterization Workflow
Caption: Experimental workflow from synthesis to structural assignment.
Sample Preparation & Data Acquisition:
-
NMR Spectroscopy:
-
Weigh 5-10 mg of each isolated isomer.[6]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Acquire ¹H, ¹³C{¹H}, and 2D gHMBCAD spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: For the gHMBCAD spectrum, focus on the 2- and 3-bond correlations from the N1-phenyl protons and the C-methyl protons to the pyrazole ring carbons to make the definitive assignment.
-
-
Mass Spectrometry:
-
Prepare a dilute solution (e.g., ~1 mg/mL) of each isomer in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquire data using Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and analyze the fragmentation pattern.
-
-
IR Spectroscopy:
-
For solid samples, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and acquire the spectrum.[6]
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr.[6]
-
Analysis: Compare the fingerprint regions of the two isomers and identify characteristic functional group peaks.
-
Conclusion
Distinguishing between 1,3- and 1,4-substituted pyrazole regioisomers is a common but critical challenge in chemical and pharmaceutical development. While MS and IR provide valuable supporting information about molecular weight and functional groups, they lack the definitive resolving power for this specific problem. The unambiguous assignment relies on a comprehensive NMR analysis. The chemical shifts in ¹H and ¹³C NMR provide strong initial evidence, but it is the long-range correlations observed in a 2D HMBC experiment that offer irrefutable proof of connectivity. By following the integrated workflow of synthesis, purification, and multi-faceted spectroscopic analysis described in this guide, researchers can confidently and accurately determine the structure of their pyrazole products, ensuring the integrity and progression of their research and development efforts.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. article.sapub.org [article.sapub.org]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile: A Comparative Benchmarking
In the landscape of contemporary drug discovery, the 1,4-disubstituted pyrazole scaffold is a cornerstone of medicinal chemistry. Its prevalence in blockbuster pharmaceuticals stems from its unique electronic properties and its ability to participate in crucial hydrogen bonding interactions within enzyme active sites. A key intermediate for accessing a diverse range of these pharmacophores is 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile. The efficiency, scalability, and robustness of its synthesis are therefore critical considerations for any drug development program.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable building block. We will move beyond a simple recitation of procedures to dissect the mechanistic underpinnings, present objective comparative data, and offer field-tested insights to inform your choice of methodology, whether for bench-scale discovery or large-scale manufacturing.
Method 1: The Classical Approach: Rosenmund-von Braun Cyanation
This long-established method involves the nucleophilic substitution of a halogen (typically bromine) on the pyrazole ring with a copper(I) cyanide salt. It represents the traditional approach to forming aryl and heteroaryl nitriles.
Mechanistic Rationale
The Rosenmund-von Braun reaction is a cornerstone of nitrile synthesis but is mechanistically complex. It is generally accepted to proceed through an initial oxidative addition of Cu(I) into the carbon-halogen bond, forming a Cu(III) intermediate. This is followed by reductive elimination to furnish the desired nitrile product. The reaction necessitates high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP to facilitate the process, which can be a significant drawback due to potential thermal degradation of sensitive substrates and challenging solvent removal.
Experimental Protocol: Cyanation of 4-Bromo-1-methyl-1H-pyrazole
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Aqueous solution of iron(III) chloride and hydrochloric acid (for workup)
-
Toluene or Ethyl Acetate (for extraction)
Procedure:
-
In a flask equipped with a reflux condenser and mechanical stirrer, combine 4-bromo-1-methyl-1H-pyrazole (1.0 eq.) and copper(I) cyanide (1.2 - 1.5 eq.).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen).
-
Heat the reaction mixture to 150-160 °C and maintain for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 60-70 °C and slowly pour it into a vigorously stirred aqueous solution of FeCl₃/HCl to quench excess cyanide and dissolve copper salts.
-
Extract the aqueous layer multiple times with toluene or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield the final product.
Workflow: Classical Rosenmund-von Braun Cyanation
Caption: Workflow for the classical cyanation of a pyrazole precursor.
Method 2: The Modern Approach: Palladium-Catalyzed Cross-Coupling
The evolution of palladium-catalyzed cross-coupling has provided a milder, more efficient, and safer alternative to classical cyanation methods.[1] These protocols often utilize less toxic cyanide sources and operate under significantly less harsh conditions.
Mechanistic Rationale
This transformation follows the well-established Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-halogen bond of the pyrazole, forming a Pd(II) complex.
-
Cyanide Transfer: A cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), transfers a cyanide group to the palladium center.[2] This step avoids the use of highly toxic free cyanide salts.
-
Reductive Elimination: The final C-CN bond is formed as the product is reductively eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.
The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often required to facilitate both the oxidative addition and reductive elimination steps, especially for electron-rich heteroaryl halides.[2]
Experimental Protocol: Palladium-Catalyzed Cyanation
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
t-Butanol/Water solvent mixture
Procedure:
-
To a reaction vessel, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq.), K₄[Fe(CN)₆]·3H₂O (0.5 eq.), Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and K₂CO₃ (0.2 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).
-
Add a degassed solvent mixture of t-butanol and water (e.g., 2:1).
-
Heat the mixture to 80-110 °C for 4-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Workflow: Palladium-Catalyzed Cyanation
Caption: Workflow for modern palladium-catalyzed pyrazole cyanation.
Method 3: Ring Construction via Cyclocondensation
An alternative and elegant strategy is to construct the pyrazole ring with the required cyanomethyl substituent already incorporated into one of the precursors. This avoids late-stage cyanation altogether. The Knorr pyrazole synthesis and related multicomponent reactions are prime examples of this approach.[3][4]
Mechanistic Rationale
This pathway relies on the classic condensation reaction between a hydrazine (in this case, methylhydrazine) and a 1,3-dielectrophile.[5] By choosing a precursor like 3-oxo-4-cyanobutanoate or a related enaminone, the cyanomethyl group is strategically positioned to become the C4-substituent of the final pyrazole ring. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Regioselectivity can be an issue with unsymmetrical 1,3-dicarbonyl compounds but is often predictable based on the steric and electronic nature of the substituents.[4]
Experimental Protocol: Knorr-Type Cyclocondensation
Materials:
-
Methylhydrazine
-
Ethyl 2-cyano-3-ethoxyacrylate (or similar 1,3-dielectrophile)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the 1,3-dielectrophilic precursor (1.0 eq.) in ethanol in a round-bottom flask.
-
Add methylhydrazine (1.0 - 1.1 eq.) to the solution, often dropwise at room temperature or below.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in ethanol) for 2-8 hours. Monitor by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any unreacted hydrazine and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Workflow: Cyclocondensation Synthesis
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the In Vitro Efficacy of Pyrazole Acetonitrile Derivatives as Anticancer Agents
This guide provides a comprehensive analysis of the in vitro anticancer efficacy of pyrazole-based compounds, with a focus on derivatives sharing the 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile scaffold's core structural elements. While direct efficacy data for this specific parent compound is limited in publicly accessible literature, a wealth of research on analogous pyrazole derivatives highlights their significant potential as cytotoxic agents against various cancer cell lines. This document will synthesize these findings, offer a comparative analysis of their potency, detail the experimental methodologies for evaluation, and explore the common mechanistic pathways they influence.
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2] In oncology, pyrazole derivatives have emerged as a focal point of drug discovery due to their ability to potently and selectively inhibit key signaling molecules involved in cancer cell proliferation, survival, and metastasis.[1] Structure-activity relationship (SAR) studies have consistently demonstrated that modifications to the pyrazole core can significantly modulate their anticancer activity, making this scaffold a versatile platform for developing novel therapeutics.[3][4]
Comparative In Vitro Efficacy of Pyrazole Derivatives
The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxic activity of several pyrazole derivatives against a panel of human cancer cell lines, showcasing the therapeutic potential of this compound class.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22 | 1,4-Benzoxazine-pyrazole hybrid | MCF-7 (Breast) | 2.82 | [5] |
| A549 (Lung) | 3.15 | [5] | ||
| HeLa (Cervical) | 4.61 | [5] | ||
| PC3 (Prostate) | 6.28 | [5] | ||
| Compound 23 | 1,4-Benzoxazine-pyrazole hybrid | MCF-7 (Breast) | 3.04 | [5] |
| A549 (Lung) | 2.97 | [5] | ||
| HeLa (Cervical) | 5.12 | [5] | ||
| PC3 (Prostate) | 5.88 | [5] | ||
| Compound 33 | Indole-pyrazole hybrid | HCT116 (Colon) | <23.7 | [1] |
| MCF-7 (Breast) | <23.7 | [1] | ||
| HepG2 (Liver) | <23.7 | [1] | ||
| A549 (Lung) | <23.7 | [1] | ||
| Compound 34 | Indole-pyrazole hybrid | HCT116 (Colon) | <23.7 | [1] |
| MCF-7 (Breast) | <23.7 | [1] | ||
| HepG2 (Liver) | <23.7 | [1] | ||
| A549 (Lung) | <23.7 | [1] | ||
| Compound 13 | 4-Cyano-1,5-diphenylpyrazole | IGROVI (Ovarian) | 0.04 | [6] |
| Compound 8b | Pyrazole-acrylonitrile | MCF-7 (Breast) | 2.58 | [7] |
| Compound 8c | Pyrazole-acrylonitrile | MCF-7 (Breast) | 2.34 | [7] |
| Compound 8e | Pyrazole-acrylonitrile | A549 (Lung) | 2.09 | [7] |
| Compound 9c | Pyrazole-acrylonitrile | A549 (Lung) | 1.65 | [7] |
Note: The IC50 values are presented as reported in the respective literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanistic Insights: Targeting Kinase Signaling Pathways
A predominant mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases.[8][9] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[9] Pyrazole-based compounds have been shown to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][10]
Below is a generalized diagram of a kinase signaling pathway often targeted by pyrazole derivatives.
Caption: Generalized kinase signaling pathway targeted by pyrazole derivatives.
Experimental Protocols for In Vitro Efficacy Assessment
The determination of a compound's in vitro anticancer efficacy relies on robust and reproducible cytotoxicity assays. The following are detailed protocols for commonly employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The collective evidence strongly supports the continued exploration of pyrazole derivatives as a promising class of anticancer agents. The in vitro data highlight their potent cytotoxic effects across a range of cancer cell lines, often mediated through the inhibition of critical kinase signaling pathways. Future research should focus on optimizing the pyrazole scaffold to enhance potency and selectivity, as well as on comprehensive in vivo studies to validate the preclinical efficacy and safety of lead compounds. The detailed protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel pyrazole-based drug candidates.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a "privileged scaffold" in a multitude of FDA-approved drugs.[1] These range from the anti-inflammatory agent Celecoxib (a selective COX-2 inhibitor) to a new generation of highly targeted protein kinase inhibitors used in oncology, such as Ruxolitinib.[3][4][5]
However, the very versatility that makes the pyrazole scaffold so attractive also presents a significant challenge: off-target activity or cross-reactivity. A compound designed to inhibit a specific kinase may interact with dozens of other kinases due to structural similarities in the ATP-binding pocket.[6] Such promiscuity is not merely an academic concern; it can lead to unexpected toxicities or confound the interpretation of pharmacological studies, masking the true mechanism of action.[7] The withdrawal of the pyrazole-based anti-obesity drug Rimonabant, due to significant psychiatric side-effects stemming from its action on the cannabinoid CB1 receptor, serves as a stark reminder of the clinical consequences of unintended target engagement.[8][9][10]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, robust methodologies for assessing the cross-reactivity of pyrazole-based compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the data you generate is not only accurate but also mechanistically insightful.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Behavioral assessment of rimonabant under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of Pyrazoleacetonitrile Isomers
An In-Depth Guide to the Comparative Reactivity of Pyrazoleacetonitrile Isomers for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs.[1] Its derivatives are integral to pharmaceuticals targeting a wide array of diseases, from cancer to inflammatory conditions.[1][2] Among the vast library of pyrazole derivatives, pyrazoleacetonitriles stand out as versatile building blocks. The introduction of the acetonitrile moiety provides a reactive handle for a multitude of chemical transformations, making these isomers highly valuable in the synthesis of complex molecular architectures for drug discovery.
This guide provides a comparative analysis of the reactivity of the three primary isomers of pyrazoleacetonitrile:
-
1H-Pyrazole-1-acetonitrile: The acetonitrile group is attached to the N1 position of the pyrazole ring.
-
2-(1H-Pyrazol-3-yl)acetonitrile: The acetonitrile group is attached to the C3 position.
-
2-(1H-Pyrazol-4-yl)acetonitrile: The acetonitrile group is attached to the C4 position.
Understanding the distinct chemical behaviors of these isomers is paramount for designing efficient synthetic routes and novel molecular entities. This document delves into the electronic and structural factors governing their reactivity, supported by experimental data and detailed protocols.
Electronic and Structural Properties of Pyrazoleacetonitrile Isomers
The reactivity of each isomer is fundamentally dictated by the electronic interplay between the pyrazole ring and the acetonitrile side chain. The position of the electron-withdrawing acetonitrile group significantly influences the electron density distribution within the heterocyclic ring.
The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N1 nitrogen is typically pyrrole-like and, in its protonated form, contributes to the aromatic system. The N2 nitrogen is pyridine-like, with its lone pair of electrons in the plane of the ring, making it the primary site of basicity and electrophilic attack.[3]
Below is a diagram illustrating the isomeric structures and the numbering of the pyrazole ring.
Caption: Structures of the three primary pyrazoleacetonitrile isomers.
Comparative Reactivity Analysis
The differential reactivity of the isomers can be categorized based on the reactive site: the pyrazole ring nitrogens, the ring carbons, or the acetonitrile side chain.
Reactivity of the Pyrazole Ring Nitrogens
The N-H proton of the pyrazole ring in the C-substituted isomers (3- and 4-isomers) can be abstracted by a base, forming a pyrazolate anion.[3] This anion is a potent nucleophile. The N1-substituted isomer lacks this N-H proton and thus does not undergo deprotonation at the ring.
N-Alkylation and N-Acylation:
For the 3- and 4-isomers, N-alkylation and N-acylation can occur at either the N1 or N2 position, potentially leading to a mixture of products. The regioselectivity of these reactions is influenced by steric and electronic factors of the reactants and the reaction conditions.
The pyridine-like N2 atom is generally more nucleophilic and is the kinetically favored site for reactions with electrophiles.[3]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile [smolecule.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Biological Targets of Pyrazole-Containing Molecules
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] This designation is not arbitrary; it is earned through a combination of synthetic accessibility, favorable drug-like properties, and remarkable versatility as a bioisosteric replacement for other aromatic rings.[1][3] Its unique chemical profile, featuring both a hydrogen bond donor (the N-1 atom) and a hydrogen bond acceptor (the N-2 atom), allows for a wide range of interactions with biological macromolecules.[3] This adaptability has led to the incorporation of the pyrazole moiety into numerous FDA-approved drugs targeting a vast array of clinical conditions, from cancer and inflammation to viral infections and cardiovascular diseases.[3][4][5]
This guide provides a comparative analysis of the primary biological targets of pyrazole-containing molecules, supported by experimental data and methodologies. We will delve into the specific interactions that drive their therapeutic effects across different target classes, offering researchers and drug development professionals a comprehensive overview of this critical chemical scaffold.
Protein Kinases: The Most Prevalent Target Class
The dysregulation of protein kinases (PKs) is a hallmark of many cancers, making them a primary focus for targeted therapies.[1] The pyrazole scaffold has proven exceptionally effective in the design of potent and selective protein kinase inhibitors (PKIs).[1][6] Of the small molecule PKIs approved by the US FDA, a significant portion contains a pyrazole ring, highlighting its importance in oncology.[1][6]
These inhibitors typically function by occupying the ATP-binding pocket of the kinase, with the pyrazole ring often forming crucial hydrogen bonds with the "hinge" region of the enzyme, a key interaction for anchoring the inhibitor.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The table below summarizes key FDA-approved pyrazole-containing kinase inhibitors, showcasing their targets and therapeutic applications.
| Compound | Target Kinase(s) | IC₅₀ / Kᵢ | Therapeutic Area | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | IC₅₀ ≈ 3 nM | Myelofibrosis, Polycythemia Vera | [1] |
| Crizotinib | ALK, c-Met, ROS1 | - | Non-Small Cell Lung Cancer | [1][6] |
| Encorafenib | B-Raf (V600E) | - | Melanoma, Colorectal Cancer | [1][6] |
| Erdafitinib | FGFR | - | Urothelial Carcinoma | [1][6] |
| Pralsetinib | RET | - | Lung Cancer, Thyroid Cancer | [5][7] |
| Zanubrutinib | Bruton's Tyrosine Kinase (BTK) | Covalent Inhibitor | B-cell Malignancies | [7] |
Featured Signaling Pathway: JAK-STAT Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Its aberrant activation is central to myeloproliferative neoplasms. Ruxolitinib, a pyrazole-containing inhibitor, effectively blocks this pathway by inhibiting JAK1 and JAK2.
Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole-containing compound against a target kinase. The assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Principle: The ADP-Glo™ Kinase Assay (Promega) is a two-step process. First, the kinase reaction is performed, and then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a kinase detection reagent is added to convert the newly generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the pyrazole test compound in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Further dilute these into the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add Kinase: Add 2.5 µL of the target kinase enzyme solution (e.g., recombinant JAK2) to each well.
-
Initiate Reaction: Add 5 µL of a solution containing the kinase substrate (a specific peptide) and ATP. Incubate at room temperature for 60 minutes.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Causality: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from compounds that may quench fluorescence. The direct measurement of ADP produced provides a robust and reliable indicator of kinase activity.
Other Key Enzyme Targets
Beyond kinases, pyrazole derivatives inhibit a diverse range of other enzymes implicated in various diseases.
Comparative Analysis of Pyrazole-Based Enzyme Inhibitors
| Compound | Target Enzyme | Mechanism/Effect | Therapeutic Area | Reference(s) |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective Inhibition | Anti-inflammatory, Analgesic | [2][8] |
| Sildenafil | Phosphodiesterase-5 (PDE5) | Selective Inhibition | Erectile Dysfunction | [2][3] |
| Apixaban | Factor Xa | Anticoagulant | Thromboembolic Disorders | [2] |
| Berotralstat | Plasma Kallikrein | Selective Inhibition | Hereditary Angioedema | [7] |
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory potential of compounds like Celecoxib against COX-2.
Principle: The assay measures the peroxidase activity of COX-2. In the presence of arachidonic acid, the enzyme converts a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation.
Step-by-Step Methodology:
-
Compound Plating: Add the pyrazole test compound at various concentrations to a 96-well black plate. Include a known inhibitor (e.g., Celecoxib) as a positive control and a vehicle (DMSO) as a negative control.
-
Enzyme Addition: Add purified recombinant human COX-2 enzyme to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution containing arachidonic acid and the Amplex Red reagent.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~590 nm) every minute for 20-30 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Normalize the rates to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀.
Trustworthiness: This kinetic assay provides a self-validating system. The linearity of the initial reaction rate confirms that the measurements are taken under conditions of substrate excess and that the enzyme is stable, ensuring the calculated IC₅₀ values are accurate and reproducible.
G-Protein-Coupled Receptors (GPCRs)
GPCRs are the largest family of membrane protein receptors and are targets for a substantial percentage of all marketed drugs.[9][10] While less common than for kinases, the pyrazole scaffold has been successfully incorporated into GPCR modulators.
A prominent, albeit withdrawn, example is Rimonabant , an inverse agonist for the cannabinoid receptor type 1 (CB1).[2][4] It was developed as an anti-obesity drug but was later removed from the market due to psychiatric side effects. Nonetheless, it demonstrates the utility of the pyrazole scaffold in targeting this important receptor class. The development of GPCR-targeted drugs continues to be a major area of research, with opportunities for pyrazole-based compounds in oncology, inflammation, and metabolic diseases.[11][12]
Logical Workflow for GPCR Ligand Screening
Caption: A typical workflow for identifying and validating GPCR-active pyrazole compounds.
Ion Channels
Ion channels, which regulate the flow of ions across cell membranes, are critical for neuronal excitability and muscle contraction.[13][14] Dysfunctional ion channels are implicated in a range of "channelopathies," including epilepsy and chronic pain.[14] Pyrazole-containing molecules have emerged as novel modulators of these targets.
A notable example is the pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 , identified as a novel opener of K(v)7 potassium channels.[15] These channels are responsible for the M-current, which helps stabilize the neuronal membrane potential. Openers of K(v)7 channels have therapeutic potential in treating neuronal hyperexcitability disorders.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and modulation by compounds. It allows for the direct measurement of ionic currents flowing through channels in a single cell.
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell. A gentle suction ruptures the membrane patch, providing low-resistance electrical access to the entire cell interior. The membrane potential can be "clamped" at a specific voltage, and the resulting current that flows through the ion channels is measured.
Step-by-Step Methodology:
-
Cell Preparation: Culture mammalian cells (e.g., CHO or HEK cells) stably expressing the target ion channel (e.g., K(v)7.2/7.3). Plate them onto glass coverslips for recording.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip should have a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.
-
Seal Formation: Under visual guidance, carefully lower the micropipette onto a single cell. Apply gentle negative pressure to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition: Apply a voltage-step protocol using an amplifier and data acquisition software. For K(v)7 channels, this typically involves holding the cell at -80 mV and then depolarizing to various potentials (e.g., -60 mV to +40 mV) to elicit outward potassium currents.
-
Compound Application: After establishing a stable baseline recording, perfuse the chamber with the extracellular solution containing the pyrazole test compound (e.g., QO-58).
-
Effect Measurement: Record the currents again in the presence of the compound. An opener like QO-58 will increase the current amplitude and may shift the voltage-dependent activation to more negative potentials.[15]
-
Analysis: Analyze the current-voltage (I-V) relationship and activation curves before and after compound application to quantify the modulatory effect.
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its presence in a multitude of approved drugs targeting diverse biological entities—from kinases and enzymes to GPCRs and ion channels—underscores its profound impact on modern therapeutics. The comparative analysis presented here reveals the chemical and functional versatility of pyrazole-containing molecules, which can be finely tuned to achieve high potency and selectivity against specific targets.
Future research will undoubtedly continue to leverage this remarkable scaffold. The exploration of novel pyrazole derivatives against emerging targets, such as those in the "dark kinome" or orphan GPCRs, holds significant promise.[16] Furthermore, the integration of computational drug design and advanced screening technologies will accelerate the discovery of new pyrazole-based therapeutics, addressing unmet medical needs and further cementing the pyrazole ring's status as a truly privileged and indispensable tool in the development of life-saving medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azolifesciences.com [azolifesciences.com]
- 10. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR Drug Discovery: Emerging Targets, Novel Approaches and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. mdpi.com [mdpi.com]
- 14. Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile (CAS No. 754159-15-4). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety. The procedures outlined are grounded in established safety protocols for hazardous chemical waste and are designed to empower your team with the knowledge to manage this compound responsibly.
Hazard Identification and Risk Assessment: The "Why"
Understanding the intrinsic hazards of this compound is the foundation of its safe management. The risk profile is derived from both its specific toxicological data and the hazardous properties of its core chemical motifs: the pyrazole ring and the acetonitrile group.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic.[1] The primary risks are:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
The presence of the acetonitrile functional group introduces further significant risks. Acetonitrile and related compounds are flammable and can be metabolized by the body into highly toxic hydrogen cyanide.[2][3][4] Symptoms of cyanide poisoning may be delayed for several hours following exposure.[2][4][5] Therefore, this compound must be treated as a highly hazardous substance.
| Property | Value / Classification | Source |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3) Acute Toxicity, Dermal (Category 3) Acute Toxicity, Inhalation (Category 3) | [1] |
| Signal Word | Danger | [1] |
| Molecular Formula | C₆H₇N₃ | [1] |
| Molecular Weight | 121.14 g/mol | [1][6] |
| Inferred Hazard | Flammable (due to acetonitrile moiety) | [3][5][7] |
| Metabolic Hazard | Potential to release cyanide upon metabolism | [2][4][5] |
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Before disposal begins, safe handling is critical. All work involving this compound, including transferring waste into a collection container, must be performed within a properly functioning chemical fume hood to mitigate inhalation risk.[8]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles with side protection or a full-face shield are required.[9]
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber or silver shield/4H™ gloves are recommended for handling acetonitrile-containing compounds.[9] Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential to prevent skin contact.[9]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Immediately alert personnel in the vicinity and evacuate all non-essential staff from the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.[3][9]
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, hot plates, electrical equipment) from the area.[3][9]
-
Containment: Contain the spill using a non-combustible absorbent material such as sand, vermiculite, or a universal chemical binder.[3][9] Do not use combustible materials like paper towels for anything other than very minor droplets.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[3][9]
-
Package for Disposal: Place the collected material into a clearly labeled, sealable container for disposal as hazardous waste.[3][9]
-
Decontaminate: Thoroughly clean the spill area with soap and water.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process in adherence to institutional and regulatory standards.
Step 1: Waste Characterization
Based on its GHS classification and chemical nature, this compound must be disposed of as hazardous waste .[10] It should be categorized as both a toxic chemical waste and a flammable solvent waste.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Collect waste this compound in a dedicated container for non-halogenated organic solvents .[9]
-
DO NOT mix this waste with incompatible materials, which include:
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure compliant disposal.
-
Container Selection: Use a clean, leak-proof container made of a compatible material (e.g., glass or polyethylene).[2][11] The container must have a secure, tight-fitting lid.[11]
-
Labeling: The container must be labeled at the moment the first drop of waste is added. The label must be fully completed and legible, including:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation until it is collected.[9][14]
-
Store the sealed waste container in a designated SAA within the laboratory.
-
The storage area must be away from heat sources and ignition points.[15]
-
The container must be kept within a secondary containment bin to prevent the spread of material in case of a leak.[13][15]
-
Keep waste containers closed at all times except when adding waste.[11][13]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a waste pickup.[2][3][8]
-
Do not exceed the storage limits for your SAA (typically 25-55 gallons, depending on your location).[14]
-
Ensure all documentation, such as a waste manifest, is completed as required by the disposal vendor.[15]
Caption: Disposal workflow for this compound.
Decontamination and Empty Container Disposal
Properly managing contaminated labware and empty chemical bottles is a crucial final step.
-
Contaminated Labware: Glassware and other reusable equipment should be decontaminated by rinsing three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste in your non-halogenated solvent waste container.[13]
-
Empty Containers: An empty container that held this compound is also considered hazardous waste until properly cleaned.
-
Thoroughly empty all contents from the original container.
-
Rinse the container three times with a suitable solvent. The first rinse must be collected as hazardous waste.[13][14]
-
After triple-rinsing and air-drying, the container label must be fully defaced or removed.[13]
-
Only then can the clean, decontaminated container be disposed of as regular solid waste or recycled glass, according to your facility's policies.
-
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetonitrile: Production, Hazards & Waste Disposal | Study.com [study.com]
- 3. nj.gov [nj.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. cas 754159-15-4|| where to buy this compound [english.chemenu.com]
- 7. chemos.de [chemos.de]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. mtu.edu [mtu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. However, the path to breakthrough is paved with a commitment to safety. This guide provides an in-depth, procedural framework for handling 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile, a compound whose safe management is paramount for both personnel safety and experimental integrity. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions.
Hazard Assessment: Understanding the Adversary
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with significant acute toxicity warnings.
According to data aggregated by the European Chemicals Agency (ECHA), this compound is designated with the following hazard statements[1]:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
These classifications place it in Acute Toxicity Category 3 for oral, dermal, and inhalation routes of exposure.[1] This is a critical designation, indicating that even small quantities can cause significant toxic effects. The nitrile functional group (-C≡N) present in the molecule is a key structural alert. Many organic nitriles can be metabolized in the body to release cyanide, which inhibits cellular respiration.[2][3][4] Therefore, all handling procedures must be designed to rigorously prevent ingestion, skin contact, and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The "Toxic" classification across all primary exposure routes necessitates a multi-layered defense.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Chemical-resistant gloves (Nitrile) | Safety glasses with side shields | Fully-buttoned lab coat | Not required (in sealed container) |
| Weighing Solid | Double-gloving with Nitrile gloves | Safety glasses with side shields | Fully-buttoned lab coat | Mandatory: Certified Chemical Fume Hood |
| Preparing Solutions | Double-gloving with Nitrile gloves | Safety goggles and face shield | Chemically resistant lab coat or apron | Mandatory: Certified Chemical Fume Hood |
| Spill Cleanup | Heavy-duty Nitrile gauntlets | Safety goggles and face shield | Chemically resistant suit or apron | Air-purifying respirator (APR) with appropriate cartridges (emergency use only) |
The Rationale Behind PPE Choices
-
Hand Protection: Standard latex gloves are insufficient. Nitrile gloves offer superior resistance to a broad spectrum of chemicals and are significantly more puncture-resistant than latex.[5][6] Given the high dermal toxicity (H311), double-gloving is recommended during weighing and solution preparation to provide an additional barrier and a clear protocol for doffing the contaminated outer layer.
-
Eye and Face Protection: While safety glasses provide a baseline, the preparation of solutions introduces a significant splash hazard. Therefore, chemical splash goggles are required. A face shield should be worn over the goggles when handling stock solutions or larger volumes to protect the entire face.
-
Respiratory Protection: The designation "Toxic if inhaled" (H331) makes the use of a certified chemical fume hood a non-negotiable primary engineering control. The fume hood contains vapors and fine particulates, preventing them from entering the operator's breathing zone. A respirator is reserved for emergency situations, such as a large spill, and requires proper fit-testing and training.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is the key to minimizing exposure risk.
Weighing the Solid Compound
-
Preparation: Don all required PPE (double nitrile gloves, safety glasses, lab coat) before approaching the work area.
-
Engineering Control: Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Aliquotting: Use dedicated spatulas and weigh paper. Never return excess chemical to the stock bottle to prevent contamination.
-
Cleaning: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a suitable solvent (e.g., 70% ethanol), ensuring the cleaning wipe is disposed of as hazardous waste.
-
Doffing: Remove the outer pair of gloves before exiting the fume hood and dispose of them in the designated hazardous waste container.
Preparing a Solution
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, face shield, lab coat).
-
Engineering Control: Conduct all solution preparation within a certified chemical fume hood. Ensure the sash is at the lowest practical working height.
-
Solvent Addition: Add the weighed solid to your vessel. Slowly add the solvent, aiming the stream at the inner wall of the vessel to avoid splashing.
-
Mixing: If using a magnetic stirrer, ensure the stirring speed is increased gradually to prevent splashes. If manual swirling is required, ensure the vessel is securely capped.
-
Storage: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate GHS hazard pictograms.
Below is a workflow diagram illustrating the essential safety checkpoints for handling this compound.
Caption: Safe Handling Workflow for Toxic Acetonitrile Compounds.
Emergency & Disposal Plan
Preparedness is the final pillar of a robust safety protocol.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the area. For a small spill within a fume hood, use an absorbent material (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste. Do not use combustible materials like paper towels to absorb large spills. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office immediately.
Waste Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain.[9] It is classified as hazardous waste.
-
Solid Waste: All contaminated materials, including weigh paper, gloves, and cleaning wipes, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvent used.
-
Disposal: All waste containers must be handled and disposed of through your institution's EHS-approved hazardous waste management program.[7][9]
By integrating this expert-driven guidance into your daily laboratory operations, you can ensure a safe and effective research environment, building a culture of safety that protects both the scientist and the science.
References
- 1. This compound | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. ineos.com [ineos.com]
- 5. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. nj.gov [nj.gov]
- 8. aaronchem.com [aaronchem.com]
- 9. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
